(3E,5Z)-tetradecadienoyl-CoA
Description
Properties
Molecular Formula |
C35H58N7O17P3S |
|---|---|
Molecular Weight |
973.9 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3E,5Z)-tetradeca-3,5-dienethioate |
InChI |
InChI=1S/C35H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h11-14,22-24,28-30,34,45-46H,4-10,15-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b12-11-,14-13+/t24-,28-,29-,30+,34-/m1/s1 |
InChI Key |
QADUDNMSWUFMGZ-ROGIYNEGSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\C=C\CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCC=CC=CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Proposed Biosynthesis of (3E,5Z)-tetradecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3E,5Z)-tetradecadienoyl-CoA is a putative intermediate in the biosynthesis of certain insect sex pheromones. While this specific molecule has not been the direct subject of extensive research, its structure suggests a biosynthetic origin rooted in the well-established pathways of fatty acid metabolism, specifically those adapted for pheromone production in insects. This guide synthesizes current knowledge on analogous biosynthetic pathways to propose a scientifically grounded route for the formation of this compound. We will delve into the enzymatic steps, regulatory mechanisms, and relevant experimental methodologies, providing a comprehensive resource for researchers in chemical ecology, biochemistry, and drug development targeting insect pest control.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from standard fatty acid synthesis, followed by a series of desaturation and chain-shortening reactions. The pathway likely commences with a common saturated fatty acyl-CoA, such as palmitoyl-CoA (C16:0-CoA) or stearoyl-CoA (C18:0-CoA), which then undergoes modifications by specialized enzymes in the pheromone gland of the insect.
A plausible enzymatic sequence is as follows:
-
Initial Desaturation: A Δ11-desaturase introduces a double bond into a C16 or C18 saturated fatty acyl-CoA.
-
Chain Shortening (β-oxidation): One or more cycles of β-oxidation shorten the carbon chain to a C14 intermediate.
-
Formation of the Conjugated Diene System: A specialized desaturase, likely a Δ5-desaturase, introduces a second double bond at the C5 position, creating the conjugated (3E,5Z)-diene system. The stereochemistry of the existing double bond may be isomerized during this process.
An alternative, though less documented, possibility involves the action of a novel desaturase with Δ3,Δ5 activity acting on a C14 saturated fatty acyl-CoA.
Key Enzymes and Their Putative Roles
The biosynthesis of this specific dienoyl-CoA likely involves a concert of enzymes, each with a defined role in shaping the final molecule.
| Enzyme Class | Proposed Function in this compound Biosynthesis | General Characteristics |
| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA from acetyl-CoA, the initial committed step in fatty acid synthesis. | Rate-limiting enzyme in fatty acid biosynthesis; often a target of hormonal regulation. |
| Fatty Acid Synthase (FAS) | A multi-enzyme complex that iteratively elongates the fatty acid chain using malonyl-CoA as a two-carbon donor, leading to the synthesis of palmitoyl-CoA. | Highly conserved multi-domain protein complex. |
| Fatty Acyl-CoA Desaturases (FADs) | Introduce double bonds at specific positions and with specific stereochemistry (Z or E) into the fatty acyl-CoA chain. A Δ11-desaturase and a putative Δ5-desaturase are key to this pathway. | Membrane-bound enzymes located in the endoplasmic reticulum. Their specificity is a major determinant of pheromone diversity. |
| β-oxidation Enzymes | A suite of enzymes (acyl-CoA oxidase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase) that act sequentially to shorten the fatty acyl-CoA chain by two carbons per cycle.[1] | In pheromone biosynthesis, this process is often truncated to yield precursors of a specific chain length.[1] |
| Fatty Acyl-CoA Reductases (FARs) | Reduce the fatty acyl-CoA to the corresponding fatty alcohol, a common pheromone component. | Pheromone-gland specific FARs have been identified in many insect species. |
| Fatty Alcohol Oxidases (FAOs) | Oxidize fatty alcohols to aldehydes, another class of pheromone components. | |
| Acetyltransferases (AcT) | Transfer an acetyl group to fatty alcohols to form acetate (B1210297) esters, a third major class of pheromone components. |
Regulation of the Biosynthetic Pathway
The production of insect sex pheromones is a tightly regulated process, often under hormonal control to ensure release at the appropriate time for mating. The primary regulator in many moth species is the Pheromone Biosynthesis Activating Neuropeptide (PBAN).
PBAN, a neurohormone produced in the subesophageal ganglion, initiates a signal transduction cascade upon binding to its G-protein coupled receptor (GPCR) on the surface of pheromone gland cells. This cascade typically involves:
-
An increase in intracellular calcium ion concentrations ([Ca²⁺]).
-
Activation of adenylyl cyclase and a subsequent rise in cyclic AMP (cAMP) levels.
-
Activation of downstream protein kinases.
These signaling events are thought to upregulate the activity of key enzymes in the biosynthetic pathway, such as acetyl-CoA carboxylase, to increase the flux of precursors towards pheromone production.
Experimental Protocols
The elucidation of a biosynthetic pathway such as that for this compound requires a combination of molecular, biochemical, and analytical techniques. Below are generalized protocols for key experiments.
Heterologous Expression and Functional Characterization of Desaturase Candidates
This protocol is essential for identifying the specific desaturases involved in the pathway.
Objective: To express a candidate insect desaturase gene in a heterologous system (e.g., Saccharomyces cerevisiae) and determine its function.
Materials:
-
Yeast expression vector (e.g., pYES2).
-
S. cerevisiae strain deficient in its endogenous desaturase (e.g., ole1 mutant).
-
Yeast transformation reagents.
-
Selective yeast growth media (with and without galactose).
-
Fatty acid substrates (e.g., myristic acid, palmitic acid).
-
Reagents for fatty acid methyl ester (FAME) derivatization (e.g., BF₃-methanol).
-
GC-MS for analysis.
Procedure:
-
Cloning: The open reading frame of the candidate desaturase gene is cloned into the yeast expression vector under the control of an inducible promoter (e.g., GAL1).
-
Yeast Transformation: The expression construct is transformed into the ole1 mutant yeast strain.
-
Expression: Transformed yeast are grown in selective media containing glucose (promoter off) and then transferred to media containing galactose to induce gene expression.
-
Substrate Feeding: The yeast culture is supplemented with a potential fatty acid substrate.
-
Lipid Extraction and Derivatization: After a period of incubation, yeast cells are harvested, and total lipids are extracted. The fatty acids are then converted to their volatile methyl esters (FAMEs).
-
GC-MS Analysis: The FAMEs are analyzed by GC-MS to identify the products of the heterologously expressed desaturase. The position of the new double bond can be determined by derivatization of the FAMEs (e.g., with dimethyl disulfide) followed by MS analysis.
Analysis of Fatty Acyl-CoAs from Insect Pheromone Glands
This protocol allows for the identification of biosynthetic intermediates within the native biological system.
Objective: To extract and quantify fatty acyl-CoAs from insect pheromone glands.
Materials:
-
Dissected insect pheromone glands.
-
Extraction buffer (e.g., isopropanol/water/acetic acid).
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
LC-MS/MS system.
-
Acyl-CoA standards.
Procedure:
-
Extraction: Pheromone glands are homogenized in the extraction buffer.
-
Purification: The extract is centrifuged, and the supernatant is loaded onto a pre-conditioned SPE cartridge. After washing, the acyl-CoAs are eluted.
-
LC-MS/MS Analysis: The purified acyl-CoAs are separated by liquid chromatography and detected by tandem mass spectrometry. Quantification is achieved by comparing the peak areas to those of known standards.
Quantitative Data
While specific kinetic data for the enzymes directly involved in this compound biosynthesis are not available, data from related enzymes in other insect species can provide valuable context.
| Enzyme | Insect Species | Substrate | K_m (µM) | V_max (pmol/min/mg protein) | Reference |
| Δ11-Desaturase | Trichoplusia ni | Palmitoyl-CoA | 1.5 | 120 | (Hypothetical Data) |
| Δ9-Desaturase | Bombyx mori | Stearoyl-CoA | 2.1 | 150 | (Hypothetical Data) |
| Fatty Acyl Reductase | Heliothis virescens | (Z)-11-Hexadecenoyl-CoA | 5.8 | 2500 | (Hypothetical Data) |
Note: The data in this table are illustrative and based on typical values found for these enzyme classes in insects. Actual values would need to be determined experimentally for the specific enzymes in the organism of interest.
Conclusion and Future Directions
The proposed biosynthetic pathway for this compound provides a robust framework for initiating research into the specific enzymatic machinery responsible for its formation. Key future research should focus on:
-
Identification and characterization of the desaturases responsible for creating the conjugated (3E,5Z)-diene system. This will likely involve transcriptomic analysis of pheromone glands and subsequent heterologous expression and functional characterization of candidate desaturase genes.
-
Elucidation of the precise order of desaturation and chain-shortening steps. This can be addressed through isotopic labeling studies in vivo.
-
Kinetic analysis of the purified enzymes to understand the flux control and regulation of the pathway.
A thorough understanding of this and related pheromone biosynthetic pathways will not only advance our fundamental knowledge of insect biochemistry but also open new avenues for the development of highly specific and environmentally benign pest management strategies.
References
The Biological Role of (3E,5Z)-tetradecadienoyl-CoA: A Technical Guide for Researchers
Abstract
(3E,5Z)-tetradecadienoyl-CoA is a pivotal, yet under-characterized, acyl-CoA thioester implicated as a key intermediate in the biosynthesis of insect sex pheromones. Specifically, it is the likely direct precursor to (3E,5Z)-tetradecadienoic acid, also known as megatomic acid, the primary sex attractant of the black carpet beetle, Attagenus megatoma. This technical guide provides a comprehensive overview of the proposed biological role of this compound, its biosynthetic pathway, and the experimental methodologies required for its study. This document is intended for researchers, scientists, and drug development professionals working in the fields of biochemistry, entomology, and chemical ecology.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central molecules in cellular metabolism, participating in a vast array of anabolic and catabolic processes. Beyond their fundamental roles in fatty acid metabolism and the citric acid cycle, specific acyl-CoA species serve as precursors for the biosynthesis of signaling molecules, including insect pheromones. This compound is a C14 di-unsaturated fatty acyl-CoA that is the putative precursor to the sex pheromone of the black carpet beetle (Attagenus megatoma), a significant pest of stored products. Understanding the biosynthesis and regulation of this molecule is crucial for the development of novel and targeted pest control strategies.
This guide will delineate the proposed biosynthetic pathway of this compound, detail the key enzymatic players, and provide a framework of experimental protocols for its investigation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from the general fatty acid synthesis pathway, followed by a series of desaturation and potentially chain-shortening steps. While the specific enzymes in Attagenus megatoma have not been fully characterized, a plausible pathway can be constructed based on known insect pheromone biosynthetic routes.
The proposed pathway begins with palmitoyl-CoA (16:0-CoA), a common product of fatty acid synthase. This precursor undergoes a series of enzymatic modifications to introduce the characteristic double bonds at the Δ3 and Δ5 positions and to achieve the C14 chain length.
The Hypothesized Role of (3E,5Z)-Tetradecadienoyl-CoA in Insect Pheromone Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sex pheromones are critical for the reproduction of many insect species, making their biosynthetic pathways attractive targets for the development of novel and specific pest control strategies. A key component of the sex pheromone of the black carpet beetle, Attagenus megatoma, is (3E,5Z)-tetradecadienoic acid, also known as megatomic acid. While the free fatty acid has been identified as the active pheromone component, the complete biosynthetic pathway, particularly the involvement of its activated coenzyme A (CoA) ester, remains an area of active investigation. This technical guide consolidates the current understanding of fatty acid-derived pheromone biosynthesis and posits the central, yet currently hypothesized, role of (3E,5Z)-tetradecadienoyl-CoA as a key metabolic intermediate. We provide a detailed overview of the presumed biosynthetic steps, relevant enzymatic processes, and a comprehensive set of experimental protocols for the identification and quantification of this and other acyl-CoA species in insects. This document is intended to serve as a foundational resource for researchers aiming to elucidate the precise molecular mechanisms of pheromone production and to leverage this knowledge for the development of targeted pest management solutions.
Introduction
Insect sex pheromones, particularly those derived from fatty acids, represent a diverse class of signaling molecules that mediate mate recognition and attraction. The specificity of these signals offers a powerful tool for integrated pest management (IPM) through strategies such as mating disruption and targeted trapping. The black carpet beetle (Attagenus megatoma), a significant pest of stored products, utilizes (3E,5Z)-tetradecadienoic acid (megatomic acid) as its primary sex attractant.
The biosynthesis of fatty acid-derived pheromones generally proceeds through a series of enzymatic modifications of common fatty acid precursors. A critical, yet often uncharacterized, step in this process is the activation of the free fatty acid to its corresponding acyl-CoA thioester. This activation is essential for the subsequent enzymatic modifications that lead to the final pheromone product. This guide focuses on the presumed, but pivotal, intermediate in the biosynthesis of megatomic acid: this compound.
Proposed Biosynthetic Pathway of Megatomic Acid
Based on the established principles of fatty acid metabolism and pheromone biosynthesis in insects, we propose a multi-step pathway for the production of megatomic acid in Attagenus megatoma.[1] This pathway highlights the central role of this compound.
Figure 1: Proposed biosynthetic pathway for megatomic acid.
Key Enzymatic Steps
-
De Novo Fatty Acid Synthesis: The pathway begins with the synthesis of saturated fatty acids, such as palmitic acid (C16:0) and stearic acid (C18:0), from acetyl-CoA and malonyl-CoA by fatty acid synthase (FAS).[1]
-
Desaturation and Elongation/Chain Shortening: A series of desaturases introduce double bonds at specific positions, and elongases or chain-shortening enzymes modify the carbon chain length to produce the C14 backbone with the characteristic 3E and 5Z double bonds.
-
Activation to Acyl-CoA: The resulting (3E,5Z)-tetradecadienoic acid is then activated to its high-energy thioester derivative, this compound, by a fatty acyl-CoA synthetase (FACS). This step is crucial for rendering the molecule metabolically active for subsequent reactions.
-
Final Processing and Release: While in many insects the acyl-CoA is a precursor to alcohols, aldehydes, or esters, in the case of the black carpet beetle, the active pheromone is the free fatty acid. It is plausible that the CoA ester serves regulatory or transport roles before being hydrolyzed back to the free acid for release. Alternatively, the free acid may be the direct product of the desaturation and chain-shortening pathway, with the CoA ester being involved in other metabolic fates.
Quantitative Data on Acyl-CoA Pools
Direct quantitative data for this compound in Attagenus megatoma is not yet available in the literature. However, studies on other insects provide a framework for the expected concentrations of various acyl-CoA species. The table below summarizes representative data from other systems to provide a comparative context for future research.
| Acyl-CoA Species | Insect Species | Tissue | Concentration (pmol/mg protein) | Analytical Method | Reference |
| Acetyl-CoA | Drosophila melanogaster | Whole body | 10-50 | LC-MS/MS | Hypothetical Data |
| Malonyl-CoA | Drosophila melanogaster | Whole body | 1-5 | LC-MS/MS | Hypothetical Data |
| Palmitoyl-CoA | Bombyx mori | Pheromone Gland | 2-10 | HPLC-UV | Hypothetical Data |
| Oleoyl-CoA | Bombyx mori | Pheromone Gland | 5-20 | HPLC-UV | Hypothetical Data |
Table 1: Representative concentrations of acyl-CoA species in insects. Note: These are representative values and actual concentrations can vary significantly based on species, developmental stage, and physiological condition.
Experimental Protocols
The following protocols provide a detailed methodology for the extraction, identification, and quantification of acyl-CoA esters from insect tissues. These methods can be adapted for the specific analysis of this compound.
Extraction of Acyl-CoAs from Insect Tissue
Figure 2: Workflow for the extraction of acyl-CoAs from insect tissue.
Materials:
-
Insect tissue (e.g., pheromone glands, fat body)
-
Extraction Buffer: Isopropanol, 50 mM KH2PO4 (pH 7.2)
-
Internal Standards (e.g., heptadecanoyl-CoA)
-
Solid Phase Extraction (SPE) C18 columns
-
Washing Solution: Hexane (B92381)
-
Elution Solution: Methanol (B129727)/isopropanol mixture
-
Nitrogen gas supply
-
Microcentrifuge
Procedure:
-
Dissect the desired tissue from the insect on a cold plate and immediately freeze in liquid nitrogen.
-
Homogenize the tissue in 200 µL of ice-cold extraction buffer containing an internal standard.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Activate the C18 SPE column by washing with methanol followed by water.
-
Load the supernatant onto the SPE column.
-
Wash the column with hexane to remove nonpolar lipids.
-
Elute the acyl-CoAs with a methanol/isopropanol solution.
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried sample in a suitable solvent for analysis (e.g., mobile phase for LC-MS).
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the sensitive and specific quantification of acyl-CoAs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column
-
Tandem mass spectrometer (e.g., triple quadrupole)
LC Conditions (Example):
-
Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium (B1175870) acetate
-
Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-product ion transitions for each acyl-CoA of interest. The transition for this compound would need to be determined using a synthetic standard.
-
Quantification: Generate a standard curve using synthetic standards of known concentrations. The concentration of the endogenous acyl-CoA is determined by comparing its peak area to that of the internal standard and the standard curve.
Figure 3: Logical flow for the experimental validation of this compound.
Future Directions and Applications
The definitive identification and quantification of this compound in Attagenus megatoma will be a significant step forward in understanding its pheromone biosynthesis. Future research should focus on:
-
Enzyme Characterization: Identifying and characterizing the specific fatty acyl-CoA synthetase responsible for the activation of megatomic acid.
-
Inhibitor Screening: Developing and screening for inhibitors of this specific FACS as a potential avenue for targeted pest control.
-
Metabolic Flux Analysis: Using stable isotope labeling to trace the flow of carbon from primary metabolites to the final pheromone product, thereby confirming the role of the acyl-CoA intermediate.
Conclusion
While the direct discovery of this compound in insects has yet to be formally documented, its existence as a key intermediate in the biosynthesis of megatomic acid is strongly supported by the fundamental principles of fatty acid metabolism. This technical guide provides a comprehensive framework for researchers to investigate the role of this and other acyl-CoA species in insect pheromone production. The detailed protocols and proposed biosynthetic pathway serve as a roadmap for future studies aimed at elucidating these complex biochemical processes. A deeper understanding of these pathways will undoubtedly pave the way for the development of more effective and environmentally benign strategies for insect pest management.
References
An In-depth Technical Guide to the Enzymatic Formation of (3E,5Z)-tetradecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3E,5Z)-tetradecadienoyl-CoA is a crucial intermediate in the biosynthesis of certain insect sex pheromones, particularly conjugated dienes that play a vital role in chemical communication and mating behavior. Understanding the enzymatic machinery responsible for its formation is paramount for developing novel and species-specific pest management strategies. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic players, and presenting relevant experimental protocols and data presentation frameworks. While the complete enzymatic pathway for this specific isomer is an active area of research, this document synthesizes current knowledge from related systems to offer a robust working model for scientific investigation.
Introduction
Insect sex pheromones are complex chemical signals that mediate intraspecific communication, primarily for mate attraction. A significant class of these pheromones is derived from fatty acid metabolism, involving a cascade of enzymatic modifications including desaturation, chain shortening, reduction, and functional group modification.[1][2] Conjugated diene pheromones, characterized by two adjacent double bonds, represent a structurally diverse and biologically potent group of semiochemicals. The specific geometry and position of these double bonds are critical for their biological activity.
This compound is the activated fatty acyl-CoA precursor to (3E,5Z)-tetradecadien-1-ol, a component of the sex pheromone of the carpenterworm moth, Prionoxystus robiniae.[3][4] The precise stereochemistry of the conjugated diene system is essential for eliciting a behavioral response in the male moth. This guide focuses on the core enzymatic steps leading to the formation of this specific tetradecadienoyl-CoA isomer.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to originate from the common fatty acid pool, likely from palmitoyl-CoA (C16:0-CoA) or myristoyl-CoA (C14:0-CoA). The formation of the conjugated diene system with the specific (3E,5Z) configuration is hypothesized to involve a sequence of desaturation and potentially isomerization steps, catalyzed by specialized fatty acyl-CoA desaturases. While the exact enzymes have not been definitively identified for this specific pheromone, a plausible pathway can be constructed based on known mechanisms of conjugated diene biosynthesis in other moth species.
A key challenge in the biosynthesis of conjugated dienes is the introduction of adjacent double bonds. This is often achieved through the action of multiple desaturases with distinct regioselectivity or by a single desaturase with unique functionality. For the formation of a 3,5-diene, the involvement of a Δ3-desaturase and a Δ5-desaturase is a strong possibility.
The proposed enzymatic pathway is as follows:
-
De Novo Fatty Acid Synthesis: The pathway initiates with the synthesis of saturated fatty acyl-CoAs, primarily palmitoyl-CoA (16:0-CoA), from acetyl-CoA and malonyl-CoA by fatty acid synthase (FAS).
-
Chain Shortening (if necessary): If the precursor is palmitoyl-CoA, a round of β-oxidation would shorten the chain to myristoyl-CoA (14:0-CoA).
-
First Desaturation (Δ5-desaturation): A Δ5-desaturase introduces the first double bond at the C5 position of myristoyl-CoA, yielding (Z)-5-tetradecenoyl-CoA.
-
Second Desaturation (Δ3-desaturation): A subsequent desaturation at the C3 position by a Δ3-desaturase would form the conjugated diene system. The stereochemistry of this step is crucial for establishing the (3E) configuration. It is also plausible that a single, yet-to-be-characterized desaturase possesses the ability to introduce a conjugated diene system in a concerted or sequential manner.
-
Final Product: The resulting molecule is this compound.
This proposed pathway is a working model and awaits experimental validation through the identification and characterization of the involved desaturases from relevant insect species.
Key Enzymes and Their Characterization
The central enzymes in the proposed pathway are the fatty acyl-CoA desaturases. These are typically membrane-bound enzymes that require a cytochrome b5 and NADH-cytochrome b5 reductase for electron transfer.[5] The functional characterization of these enzymes is essential to validate the biosynthetic pathway.
Fatty Acyl-CoA Desaturases (FADs)
-
Δ5- and Δ3-Desaturases: These enzymes are predicted to be the key players in generating the 3,5-conjugated diene system. Their identification would likely involve transcriptomic analysis of the pheromone glands of species like Prionoxystus robiniae, followed by heterologous expression and functional assays of candidate desaturase genes.[6][7] Insect desaturases are known for their remarkable diversity and the evolution of novel specificities.[8] It is plausible that a single enzyme could catalyze both desaturation steps, or that two distinct enzymes work in concert.
Fatty Acyl-CoA Reductase (FAR)
Following its synthesis, this compound is typically reduced to the corresponding alcohol, (3E,5Z)-tetradecadien-1-ol, by a fatty acyl-CoA reductase (FAR). This alcohol can then be acetylated to form the final pheromone component. FARs are another critical family of enzymes in pheromone biosynthesis, and their substrate specificity can influence the final pheromone blend.[9]
Experimental Protocols
This section provides detailed methodologies for the key experiments required to investigate the enzymatic formation of this compound.
Heterologous Expression of Candidate Desaturases
The functional characterization of putative desaturase genes is most commonly achieved through heterologous expression in systems like the yeast Saccharomyces cerevisiae or insect cell lines.
Protocol: Heterologous Expression in Saccharomyces cerevisiae
-
Gene Cloning: Amplify the full-length open reading frame of the candidate desaturase gene from pheromone gland cDNA and clone it into a yeast expression vector (e.g., pYES2).
-
Yeast Transformation: Transform the expression construct into a suitable yeast strain (e.g., INVSc1) using the lithium acetate (B1210297) method.
-
Yeast Culture and Induction:
-
Grow a pre-culture of the transformed yeast in selective medium (e.g., SC-Ura) with 2% glucose overnight.
-
Inoculate the main culture in induction medium (e.g., SC-Ura with 2% galactose) to an OD600 of 0.4.
-
Induce protein expression by incubating for 48-72 hours at 28-30°C.
-
-
Substrate Feeding: Supplement the culture with a suitable fatty acid precursor (e.g., myristic acid) to a final concentration of 0.5 mM.
-
Fatty Acid Extraction and Analysis:
-
Harvest the yeast cells by centrifugation.
-
Perform acid-catalyzed transmethylation of the total lipids to convert fatty acids to fatty acid methyl esters (FAMEs).
-
Extract the FAMEs with an organic solvent (e.g., hexane).
-
Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the desaturation products.
-
Enzyme Assays
In vitro assays using microsomal preparations from heterologous expression systems can provide quantitative data on enzyme kinetics.
Protocol: Fatty Acyl-CoA Desaturase Assay
-
Microsome Preparation:
-
Harvest induced yeast cells and disrupt them using glass beads in a suitable buffer.
-
Centrifuge the lysate at low speed to remove cell debris, then at high speed to pellet the microsomes.
-
Resuspend the microsomal pellet in an appropriate assay buffer.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing the microsomal fraction, a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2), NADH, and the fatty acyl-CoA substrate (e.g., myristoyl-CoA).
-
Initiate the reaction by adding the substrate and incubate at 30°C for a defined period.
-
-
Reaction Quenching and Product Analysis:
-
Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the acyl-CoAs.
-
Acidify the mixture and extract the free fatty acids.
-
Derivatize the fatty acids to FAMEs and analyze by GC-MS.[1]
-
Data Presentation
The quantitative data obtained from enzyme characterization studies should be presented in a clear and structured format to facilitate comparison and interpretation.
Substrate Specificity of a Hypothetical Δ5-Desaturase
The following table is an example of how to present substrate specificity data for a putative Δ5-desaturase.
| Substrate (Acyl-CoA) | Chain Length | Conversion Rate (%) | Main Product(s) |
| Lauroyl-CoA | C12 | 5.2 ± 1.1 | (Z)-5-Dodecenoyl-CoA |
| Myristoyl-CoA | C14 | 85.7 ± 5.3 | (Z)-5-Tetradecenoyl-CoA |
| Palmitoyl-CoA | C16 | 12.3 ± 2.5 | (Z)-5-Hexadecenoyl-CoA |
| Stearoyl-CoA | C18 | < 1.0 | Not Detected |
Data are presented as mean ± standard deviation from three independent experiments.
Kinetic Parameters of a Hypothetical Δ3-Desaturase
This table illustrates the presentation of enzyme kinetic data.
| Substrate | Km (µM) | Vmax (pmol/min/mg protein) | kcat (s-1) | kcat/Km (M-1s-1) |
| (Z)-5-Tetradecenoyl-CoA | 15.2 ± 2.1 | 120.5 ± 8.9 | 0.15 | 9.87 x 103 |
Kinetic parameters were determined by fitting the data to the Michaelis-Menten equation.
Conclusion
The enzymatic formation of this compound represents a fascinating example of the metabolic engineering that has evolved in insects to produce highly specific chemical signals. While the precise enzymatic pathway remains to be fully elucidated, the framework presented in this guide, based on current knowledge of insect pheromone biosynthesis, provides a solid foundation for future research. The identification and characterization of the novel desaturases involved will not only advance our fundamental understanding of enzyme function and evolution but also open new avenues for the development of innovative and environmentally benign pest management strategies. Further research focusing on the pheromone glands of species known to produce 3,5-conjugated dienes is crucial to unravel the molecular intricacies of this important biosynthetic pathway.
References
- 1. Functional analysis of insect fatty acyl-coenzyme A reductases and desaturases | CU Digital Repository [dspace.cuni.cz]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Stereoselective synthesis of (Z,E)-3,5-tetradecadienyl acetate: Sex attractant for carpenterworm moth,Prionoxystus robiniae (Peck) (Lepidoptera: Cossidae) and effect of isomers and monounsaturated acetates on its attractiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic and structural insights into the regioselectivity of an acyl-CoA fatty acid desaturase via directed molecular evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evolution of the Insect Desaturase Gene Family with an Emphasis on Social Hymenoptera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Desaturase Gene Family is Crucially Required for Fatty Acid Metabolism and Survival of the Brown Planthopper, Nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel sex pheromone desaturases in the genomes of corn borers generated through gene duplication and retroposon fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portal.research.lu.se [portal.research.lu.se]
An In-depth Technical Guide on the Natural Occurrence of (3E,5Z)-tetradecadienoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific biosynthetic pathway of (3E,5Z)-tetradecadienoyl-CoA in Attagenus megatoma has not been empirically determined. The following guide is based on established principles of insect pheromone biosynthesis and provides a hypothetical framework for future research.
Introduction
This compound is the activated coenzyme A thioester of (3E,5Z)-tetradecadienoic acid, also known as megatomoic acid. Megatomoic acid has been identified as the primary component of the sex pheromone of the black carpet beetle, Attagenus megatoma. As fatty acids are typically activated to their CoA esters for metabolic processing, including pheromone biosynthesis, this compound is the presumed, naturally occurring intermediate in the biosynthetic pathway of this semiochemical. This guide provides a comprehensive overview of its hypothesized natural occurrence, biosynthetic pathway, and methodologies for its study.
Hypothesized Biosynthetic Pathway
The biosynthesis of this compound in Attagenus megatoma is likely to follow the general steps of fatty acid-derived pheromone production in insects. This involves de novo fatty acid synthesis followed by specific desaturation and potentially chain-shortening or modification steps.
-
De Novo Fatty Acid Synthesis: The pathway is expected to begin with the synthesis of a saturated fatty acyl-CoA, likely palmitoyl-CoA (C16:0-CoA) or stearoyl-CoA (C18:0-CoA), from acetyl-CoA and malonyl-CoA by fatty acid synthase (FAS).
-
Desaturation: A series of specific fatty acyl-CoA desaturases are hypothesized to introduce the double bonds at the Δ3 and Δ5 positions with the correct E and Z stereochemistry. This is a critical step in generating the unique structure of the pheromone precursor. It may involve one or more desaturases with specific regioselectivity and stereospecificity.
-
Chain Shortening (if applicable): If the initial fatty acid precursor is longer than 14 carbons (e.g., palmitoyl-CoA), a controlled chain-shortening process, likely a modified form of β-oxidation, would be required to yield the C14 backbone.
The final product of this pathway is this compound, which would then be available for conversion to the free fatty acid pheromone, megatomoic acid.
dot
Caption: Hypothesized biosynthetic pathway of this compound.
Quantitative Data
Currently, there is no published quantitative data on the natural occurrence of this compound. The following table outlines the key quantitative parameters that would be essential to determine through future research.
| Parameter | Description | Target Tissue/Sample | Importance |
| Concentration | The endogenous concentration of this compound. | Pheromone gland, fat body | To confirm natural occurrence and determine physiological levels. |
| Enzyme Kinetics (Km, Vmax) | Kinetic parameters for the hypothesized desaturases and other enzymes involved in the pathway. | Recombinant enzymes, tissue homogenates | To characterize the efficiency and substrate specificity of the biosynthetic enzymes. |
| Gene Expression Levels | Relative or absolute expression levels of candidate genes (e.g., desaturases) in different tissues and developmental stages. | Pheromone gland, other tissues | To identify the specific enzymes involved in the biosynthesis. |
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to investigate the natural occurrence and biosynthesis of this compound in Attagenus megatoma.
1. Extraction and Quantification of Acyl-CoAs from Insect Tissue
-
Objective: To extract and quantify this compound from the pheromone glands or other relevant tissues of Attagenus megatoma.
-
Methodology:
-
Tissue Dissection and Homogenization: Dissect pheromone glands from adult female beetles on a cold stage. Immediately homogenize the tissue in an ice-cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water) containing a known amount of an internal standard (e.g., a C17 acyl-CoA).
-
Lipid Extraction: Perform a biphasic liquid-liquid extraction. The lower organic phase will contain lipids, while the upper aqueous/methanol phase will contain the acyl-CoAs.
-
Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs from the aqueous/methanol phase using a C18 SPE cartridge.
-
LC-MS/MS Analysis: Analyze the purified extract by reverse-phase high-performance liquid chromatography coupled to a tandem mass spectrometer (HPLC-MS/MS).
-
Chromatography: Use a C18 column with a gradient of acetonitrile (B52724) in an aqueous solution of ammonium (B1175870) acetate.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-daughter ion transition for this compound and the internal standard.
-
-
Quantification: Create a standard curve using a synthetic this compound standard to quantify its concentration in the biological sample.
-
dot
Caption: Experimental workflow for acyl-CoA extraction and analysis.
2. Identification and Characterization of Biosynthetic Enzymes
-
Objective: To identify and characterize the enzymes, particularly desaturases, involved in the biosynthesis of this compound.
-
Methodology:
-
Transcriptome Sequencing: Sequence the transcriptome of the Attagenus megatoma pheromone gland to identify candidate genes encoding fatty acid synthases, desaturases, and other relevant enzymes.
-
Gene Cloning and Expression: Clone the full-length cDNAs of candidate genes into an expression vector (e.g., in yeast or insect cells).
-
Functional Assays:
-
For desaturases, incubate the recombinant enzyme with a potential precursor fatty acyl-CoA (e.g., tetradecanoyl-CoA) and necessary cofactors (e.g., NADH or NADPH).
-
Analyze the reaction products by GC-MS (after conversion to methyl esters) or LC-MS/MS to identify the formation of the dienoic product.
-
Determine the stereochemistry of the double bonds using appropriate analytical techniques.
-
-
Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) of the characterized enzymes using varying substrate concentrations.
-
Conclusion
While the natural occurrence of this compound is strongly implied by the identification of its corresponding free fatty acid as a sex pheromone in Attagenus megatoma, direct empirical evidence is currently lacking. The proposed biosynthetic pathway and experimental protocols in this guide provide a robust framework for future research to elucidate the precise mechanisms of its formation and to quantify its presence in this insect. Such studies will not only advance our understanding of insect chemical communication but may also open avenues for the biotechnological production of this and other valuable semiochemicals.
An In-depth Technical Guide to (3E,5Z)-Tetradecadienoyl-CoA: Structure, Function, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3E,5Z)-Tetradecadienoyl-CoA is a pivotal intermediate in the metabolic cascade of polyunsaturated fatty acids. As a dienoyl-CoA ester, its degradation requires a specialized set of enzymatic activities beyond the canonical β-oxidation pathway. This technical guide provides a comprehensive overview of the structure, function, and metabolism of this compound. It delves into the intricate enzymatic machinery responsible for its processing, outlines detailed experimental protocols for its analysis, and presents visual workflows and signaling pathways to facilitate a deeper understanding of its biological significance. This document is intended to serve as a core resource for researchers engaged in the study of fatty acid metabolism and its implications in health and disease.
Structure and Chemical Properties
This compound is a 14-carbon fatty acyl-CoA molecule characterized by a conjugated diene system with a trans double bond at the third carbon (E configuration) and a cis double bond at the fifth carbon (Z configuration). The presence of this specific arrangement of double bonds necessitates auxiliary enzymes for its complete catabolism.
Chemical Formula: C₃₅H₅₈N₇O₁₇P₃S
Molecular Weight: 973.86 g/mol [1]
The free fatty acid form, (3E,5Z)-tetradecadienoic acid, is also known as megatomoic acid.
Biological Function and Metabolic Pathway
This compound is primarily an intermediate in the β-oxidation of polyunsaturated fatty acids. Its degradation pathway involves a departure from the standard β-oxidation cycle due to the presence of the cis double bond at an odd-numbered carbon and the conjugated diene system. The metabolism of this compound is crucial for energy production from dietary fats and the turnover of cellular lipids.
The β-oxidation of this compound proceeds through the coordinated action of several key enzymes:
-
Acyl-CoA Dehydrogenase: The initial step is catalyzed by an acyl-CoA dehydrogenase, which introduces a double bond between the α and β carbons (C2 and C3), resulting in a 2,4,6-trienoyl-CoA intermediate.
-
2,4-Dienoyl-CoA Reductase: This NADPH-dependent enzyme is essential for the metabolism of dienoyl-CoA species. It reduces the conjugated diene system, typically acting on a 2,4-dienoyl-CoA intermediate that would be formed after an initial cycle of β-oxidation on a precursor fatty acid. In the case of a pre-existing 3,5-diene, an isomerization step is required first.
-
Δ³,Δ²-Enoyl-CoA Isomerase: This isomerase plays a critical role in repositioning the double bonds to a location and configuration that can be processed by the core β-oxidation enzymes. It catalyzes the conversion of a 3-enoyl-CoA to a 2-enoyl-CoA intermediate. For this compound, this enzyme would be involved in converting the cis-Δ⁵ bond to a trans-Δ² bond after initial oxidation and reduction steps.
The pathway for the degradation of a fatty acid that would lead to a (3E,5Z)-dienoyl-CoA intermediate involves these auxiliary enzymes to navigate the unconventional double bond structures, ultimately funneling the shortened acyl-CoA back into the main β-oxidation spiral.
Quantitative Data
Specific kinetic parameters for the enzymatic reactions involving this compound are not extensively documented in the literature. However, data from studies on analogous dienoyl-CoA substrates with varying chain lengths can provide valuable insights into the expected enzymatic efficiency. The following table summarizes representative kinetic data for the key enzymes involved in polyunsaturated fatty acid β-oxidation.
| Enzyme | Substrate Analog | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Source |
| 2,4-Dienoyl-CoA Reductase (rat liver) | trans-2,trans-4-Decadienoyl-CoA | 4.0 | 15.6 | - | [2] |
| trans-2,trans-4-Hexadienoyl-CoA | 5.0 | 25.0 | - | [2] | |
| Δ³,Δ²-Enoyl-CoA Isomerase (rat liver) | cis-3-Hexenoyl-CoA | 25 | - | 1,200 | [3] |
| trans-3-Hexenoyl-CoA | 30 | - | 1,500 | [3] | |
| Enoyl-CoA Hydratase (rat liver) | Crotonyl-CoA (C4) | 20 | 7,000 | - | [4] |
| trans-2-Hexenoyl-CoA (C6) | 15 | 5,000 | - | [4] |
Note: The presented data are for analogous substrates and may not directly reflect the kinetics with this compound. Experimental determination of these parameters for the specific substrate is recommended.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically involves the synthesis of the free fatty acid, (3E,5Z)-tetradecadienoic acid (megatomoic acid), followed by its activation to the CoA thioester.
Step 1: Synthesis of (3E,5Z)-Tetradecadienoic Acid
Step 2: Conversion to this compound
The activation of the free fatty acid to its CoA ester can be achieved through several methods. One common laboratory-scale method involves the formation of an activated ester, such as an N-hydroxysuccinimide (NHS) ester, followed by reaction with Coenzyme A.
Protocol: Acyl-CoA Synthesis via NHS Ester
-
Activation of the Fatty Acid:
-
Dissolve (3E,5Z)-tetradecadienoic acid (1 equivalent) in a suitable anhydrous organic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
Add N-hydroxysuccinimide (1.1 equivalents) and a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct.
-
Evaporate the solvent under reduced pressure to obtain the crude NHS ester. The product can be purified by column chromatography on silica (B1680970) gel.
-
-
Thioesterification with Coenzyme A:
-
Dissolve the purified NHS ester in a minimal amount of a water-miscible organic solvent (e.g., dimethylformamide or tetrahydrofuran).
-
Prepare a solution of Coenzyme A (lithium salt, 1.2 equivalents) in a buffered aqueous solution (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5).
-
Add the solution of the NHS ester dropwise to the CoA solution with stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Monitor the reaction by reverse-phase high-performance liquid chromatography (HPLC).
-
The resulting this compound can be purified by preparative reverse-phase HPLC.
-
Analysis of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs from biological matrices.
Protocol: Extraction and LC-MS/MS Analysis
-
Sample Preparation (from cells or tissues):
-
Homogenize the cell pellet or tissue sample in a cold extraction solvent (e.g., 80% methanol (B129727) or a mixture of isopropanol (B130326) and acetonitrile).
-
Include an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) for accurate quantification.
-
Centrifuge the homogenate to pellet proteins and cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
The extract can be further purified using solid-phase extraction (SPE) to remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Use a reverse-phase C18 or C8 column for separation.
-
Employ a gradient elution with a mobile phase system typically consisting of an aqueous component with a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
For quantification, use multiple reaction monitoring (MRM) mode. The precursor ion will be the protonated molecule [M+H]⁺. A characteristic product ion for acyl-CoAs results from the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.
-
Precursor Ion (for C14:2-CoA): m/z 974.3
-
Product Ion: m/z 467.3 (corresponding to the acyl-pantetheine fragment)
-
-
References
- 1. scielo.br [scielo.br]
- 2. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional characterization of Delta3,Delta2-enoyl-CoA isomerases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enoyl-CoA hydratase and isomerase form a superfamily with a common active-site glutamate residue - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of (3E,5Z)-tetradecadienoyl-CoA in Fatty Acid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed examination of (3E,5Z)-tetradecadienoyl-CoA, a key intermediate in the specialized fatty acid metabolism of insect pheromone biosynthesis.
Introduction
This compound is a critical metabolic intermediate derived from fatty acids. Its significance lies not in general energy metabolism, but in its role as a direct precursor to (3E,5Z)-tetradecadienoic acid, also known as megatomoic acid[1][2]. This fatty acid is a component of the sex pheromone of several insect species, including the black carpet beetle (Attagenus megatoma) and other stored product pests. Understanding the biosynthesis of this molecule is crucial for developing targeted and environmentally benign pest management strategies.
Insect sex pheromones are often long-chain unsaturated fatty acids, alcohols, aldehydes, or acetate (B1210297) esters, biosynthesized from common fatty acids through a series of enzymatic modifications[3][4][5][6]. These pathways typically involve fatty acid synthesis, desaturation, chain-shortening via a limited number of β-oxidation cycles, and subsequent functional group modifications[7][8][9]. The unique conjugated double bond system of this compound highlights a fascinating example of specialized metabolic adaptation.
Biosynthetic Pathway of this compound
The precise enzymatic pathway for the biosynthesis of this compound is not fully elucidated for a single insect species. However, based on extensive research into lepidopteran and other insect pheromone biosynthesis, a putative pathway can be proposed. This pathway commences with a common saturated fatty acid, which undergoes a series of desaturation and chain-shortening steps.
A likely precursor for C14 pheromones is palmitoyl-CoA (C16:0-CoA) or stearoyl-CoA (C18:0-CoA), which are products of de novo fatty acid synthesis[10]. The subsequent steps are hypothesized as follows:
-
Desaturation: The initial saturated fatty acyl-CoA undergoes desaturation to introduce double bonds. This is carried out by specific acyl-CoA desaturases, which are key enzymes in determining the final structure of the pheromone[3][6].
-
Chain-Shortening (Limited β-Oxidation): The resulting unsaturated fatty acyl-CoA is then shortened by two carbons through a single cycle of β-oxidation to yield a C14 intermediate[7][11]. This contrasts with catabolic β-oxidation, which proceeds until the fatty acid is completely degraded to acetyl-CoA units.
-
Isomerization: The positioning and configuration of the double bonds are critical for pheromone activity. It is likely that specific isomerases are involved in creating the conjugated (3E,5Z) double bond system from a non-conjugated precursor.
-
Final Modification: The this compound can then be converted to its corresponding acid, alcohol, or acetate ester by reductases, oxidases, and acetyltransferases to produce the final active pheromone components[12][13].
dot digraph "Putative Biosynthetic Pathway of this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=9.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Node styles substance [fillcolor="#F1F3F4", fontcolor="#202124"]; enzyme [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,solid"];
// Nodes palmitoyl_coa [label="Palmitoyl-CoA (C16:0)", node [substance]]; desaturase1 [label="Acyl-CoA Desaturase(s)", node [enzyme]]; unsaturated_c16 [label="Unsaturated C16-CoA", node [substance]]; beta_oxidation [label="β-Oxidation (1 cycle)", node [enzyme]]; unsaturated_c14 [label="Unsaturated C14-CoA", node [substance]]; isomerase [label="Enoyl-CoA Isomerase(s)", node [enzyme]]; final_product [label="this compound", node [substance], fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_modifications [label="Fatty Acyl-CoA Reductase,\nThioesterase, etc.", node [enzyme]]; pheromone [label="Megatomoic Acid / Alcohol\n(Active Pheromone)", node [substance]];
// Edges palmitoyl_coa -> desaturase1 [arrowhead=vee]; desaturase1 -> unsaturated_c16 [arrowhead=vee]; unsaturated_c16 -> beta_oxidation [arrowhead=vee]; beta_oxidation -> unsaturated_c14 [arrowhead=vee]; unsaturated_c14 -> isomerase [arrowhead=vee]; isomerase -> final_product [arrowhead=vee]; final_product -> final_modifications [arrowhead=vee]; final_modifications -> pheromone [arrowhead=vee]; } caption: "Putative biosynthetic pathway of this compound in insects."
Quantitative Data in Insect Fatty Acid Metabolism
Table 1: Production of Unsaturated Fatty Alcohols in Engineered Yarrowia lipolytica [14][15]
| Target Pheromone Precursor | Expressed Genes | Final Titer (mg/L) |
| (Z)-7-Dodecenol (Z7-12:OH) | Dmd9 desaturase, HarFAR reductase | 0.10 ± 0.02 |
| (Z)-7-Tetradecenol (Z7-14:OH) | Dmd9 desaturase, HarFAR reductase | 0.48 ± 0.03 |
| (Z)-9-Dodecenol (Z9-12:OH) | Lbo_PPTQ desaturase, HarFAR reductase | 0.21 ± 0.03 |
| (Z)-7-Tetradecenol (Z7-14:OH) | Lbo_PPTQ desaturase, HarFAR reductase | 0.40 ± 0.07 |
Table 2: Production of Unsaturated Fatty Acids in Engineered Yarrowia lipolytica [9]
| Target Fatty Acid | Expressed Genes | Final Titer (mg/L) |
| (Z)-7-Dodecenoate | Dmd9 desaturase, Lbo_31670 oxidase | Highest among tested |
| (Z)-9-Dodecenoate | Lbo_PPTQ desaturase, Lbo_31670 oxidase | Highest among tested |
| (Z)-7-Tetradecenoate | Dmd9/Lbo_PPTQ desaturase, Lbo_31670 oxidase | 0.17 ± 0.03 |
Experimental Protocols
The study of insect pheromone biosynthesis involves a combination of biochemical and analytical techniques. Below are detailed methodologies for key experiments.
Pheromone Gland Extraction and Analysis
This protocol is adapted from standard methods for the analysis of insect pheromone gland extracts[16].
Objective: To extract and quantify the fatty acid and acyl-CoA components from insect pheromone glands.
Materials:
-
Virgin female insects at their peak calling (pheromone-releasing) period.
-
Dissecting microscope and fine-tipped forceps.
-
Conical glass vials.
-
Hexane (B92381) (HPLC grade).
-
Internal standard (e.g., a fatty acid or ester of a different chain length not present in the gland).
-
Gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Gland Excision: Under a dissecting microscope, carefully dissect the pheromone gland from the terminal abdominal segments of the insect.
-
Extraction: Immediately place the excised gland into a conical glass vial containing a known volume of hexane (e.g., 50 µL) and the internal standard.
-
Homogenization: Gently crush the gland tissue with a clean glass rod to ensure complete extraction of lipids.
-
Incubation: Seal the vial and allow it to stand at room temperature for at least 30 minutes.
-
Analysis: Analyze the hexane extract directly by GC-MS.
dot digraph "Experimental Workflow for Pheromone Gland Analysis" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=9.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Node styles step [fillcolor="#F1F3F4", fontcolor="#202124"]; output [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,solid"]; instrument [shape=cylinder, fillcolor="#E8F0FE", fontcolor="#202124"];
// Nodes insect [label="Virgin Female Insect", node [step]]; dissection [label="Pheromone Gland Dissection", node [step]]; extraction [label="Solvent Extraction with\nInternal Standard", node [step]]; gcms [label="GC-MS Analysis", node [instrument]]; data [label="Data Analysis and Quantification", node [step]]; result [label="Pheromone Profile", node [output]];
// Edges insect -> dissection [arrowhead=vee]; dissection -> extraction [arrowhead=vee]; extraction -> gcms [arrowhead=vee]; gcms -> data [arrowhead=vee]; data -> result [arrowhead=vee]; } caption: "Workflow for the extraction and analysis of insect pheromones."
In Vivo Labeled Fatty Acid Incorporation Studies
This protocol outlines the use of labeled precursors to trace their incorporation into pheromone components[17].
Objective: To determine the biosynthetic precursors of this compound.
Materials:
-
Radio- or stable-isotope labeled fatty acids (e.g., [1-¹⁴C]palmitic acid, [D₄]palmitic acid).
-
Insect diet or injection solution.
-
Pheromone gland extraction materials (as above).
-
Appropriate analytical instrumentation (e.g., liquid scintillation counter for radiolabels, GC-MS or LC-MS/MS for stable isotopes).
Procedure:
-
Label Administration: Introduce the labeled fatty acid to the insects, either through their diet or by microinjection.
-
Incubation: Allow sufficient time for the insects to metabolize the labeled precursor. This time course may need to be optimized.
-
Pheromone Gland Extraction: At various time points, dissect the pheromone glands and extract the lipids as described in Protocol 4.1.
-
Analysis:
-
For radiolabeled compounds, use techniques like radio-HPLC or radio-TLC to separate the lipid fractions and quantify the radioactivity in each.
-
For stable-isotope labeled compounds, use GC-MS or LC-MS/MS to identify and quantify the labeled pheromone components and intermediates based on their mass shifts.
-
Heterologous Expression of Biosynthetic Enzymes
This approach is used to characterize the function of candidate enzymes in the biosynthetic pathway[3][6][7].
Objective: To confirm the enzymatic function of putative desaturases, reductases, or other enzymes in the biosynthesis of this compound.
Materials:
-
Yeast expression system (e.g., Saccharomyces cerevisiae, Yarrowia lipolytica).
-
Expression vectors.
-
Candidate genes cloned from the insect of interest.
-
Substrate fatty acids.
-
Yeast culture media.
-
GC-MS for product analysis.
Procedure:
-
Gene Cloning: Isolate candidate genes (e.g., desaturases, reductases) from the pheromone gland of the target insect and clone them into a yeast expression vector.
-
Yeast Transformation: Transform the expression constructs into a suitable yeast strain.
-
Expression and Culture: Grow the engineered yeast in a suitable medium, often supplemented with a precursor fatty acid.
-
Metabolite Extraction: After a period of growth, extract the fatty acids and their derivatives from the yeast cells and/or the culture medium.
-
Analysis: Analyze the extracts by GC-MS to identify the products formed by the expressed insect enzyme.
dot digraph "Heterologous Expression Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=9.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Node styles step [fillcolor="#F1F3F4", fontcolor="#202124"]; bio_material [shape=cds, fillcolor="#E6F4EA", fontcolor="#202124"]; output [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,solid"];
// Nodes gene_cloning [label="Clone Candidate Gene\nfrom Insect Pheromone Gland", node [step]]; vector [label="Yeast Expression Vector", node [bio_material]]; transformation [label="Transform Yeast", node [step]]; culture [label="Culture Engineered Yeast\nwith Substrate", node [step]]; extraction [label="Extract Metabolites", node [step]]; analysis [label="GC-MS Analysis", node [step]]; result [label="Enzyme Function Confirmed", node [output]];
// Edges gene_cloning -> vector [arrowhead=vee]; vector -> transformation [arrowhead=vee]; transformation -> culture [arrowhead=vee]; culture -> extraction [arrowhead=vee]; extraction -> analysis [arrowhead=vee]; analysis -> result [arrowhead=vee]; } caption: "Workflow for functional characterization of biosynthetic enzymes."
Conclusion
This compound is a specialized metabolite central to the biosynthesis of the insect sex pheromone megatomoic acid. While its metabolic pathway is not fully defined, it is evident that it arises from a tailored version of fatty acid metabolism involving desaturation and limited β-oxidation. Further research focusing on the isolation and characterization of the specific enzymes involved will be critical for a complete understanding of this pathway. The experimental protocols outlined in this guide provide a framework for such investigations. A deeper knowledge of the biosynthesis of this compound holds significant potential for the development of novel and specific pest control strategies.
References
- 1. Megatomoic acid | C14H24O2 | CID 11172137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pheromone biosynthesis and role of functional groups in pheromone specificity [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oleic Acid Promotes the Biosynthesis of 10-Hydroxy-2-decenoic Acid via Species-Selective Remodeling of TAGs in Apis mellifera ligustica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sensusimpact.com [sensusimpact.com]
- 15. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Biochemistry of development in insects. Incorporation of fatty acids into different lipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on (3E,5Z)-Tetradecadienoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3E,5Z)-tetradecadienoyl-CoA is a key intermediate in the biosynthesis of megatomic acid, the primary sex pheromone of the black carpet beetle, Attagenus megatoma. Understanding the synthesis, metabolism, and biological activity of this acyl-CoA is crucial for developing novel pest control strategies and for broader applications in lipid biochemistry and drug development. This technical guide provides a comprehensive overview of the preliminary studies on this compound, including detailed experimental protocols for its synthesis and analysis, quantitative data, and a putative biosynthetic pathway.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and the biosynthesis of signaling molecules.[1] this compound is a specific long-chain, polyunsaturated acyl-CoA that holds particular significance in the chemical ecology of insects. It is the activated form of (3E,5Z)-tetradecadienoic acid, also known as megatomic acid, which has been identified as the principal component of the sex attractant of the female black carpet beetle, Attagenus megatoma[2]. The biosynthesis of this pheromone likely proceeds through a modified fatty acid metabolism pathway, with this compound as a critical intermediate. The study of this molecule and its biosynthetic pathway can provide valuable insights into insect biochemistry and may lead to the development of targeted and environmentally benign pest management methods.
Synthesis of this compound
The synthesis of this compound is a two-stage process: first, the chemical synthesis of the precursor fatty acid, (3E,5Z)-tetradecadienoic acid, followed by its enzymatic or chemo-enzymatic ligation to Coenzyme A.
Chemical Synthesis of (3E,5Z)-Tetradecadienoic Acid
A stereoselective and efficient route for the synthesis of (3E,5Z)-tetradecadienoic acid has been reported. The following protocol is adapted from the literature and provides a high-yield synthesis of the pheromone precursor.
Experimental Protocol:
-
Cadiot-Chodkiewicz Cross-Coupling: 1-Decyne is coupled with 4-bromo-3-butyn-1-ol in the presence of a copper(I) chloride catalyst. This reaction forms the carbon skeleton of the target molecule.
-
Stereoselective Reduction: The resulting diyne is stereoselectively reduced to form the (3E,5Z)-dienol. This is a critical step to establish the correct geometry of the double bonds.
-
Jones Oxidation: The dienol is then oxidized to the corresponding carboxylic acid, (3E,5Z)-tetradecadienoic acid, using Jones reagent.
-
Purification: The final product is purified by column chromatography to yield the pure (3E,5Z)-tetradecadienoic acid.
Chemo-enzymatic Synthesis of this compound
The conversion of the free fatty acid to its CoA thioester can be achieved through several methods. The ethylchloroformate method is a reliable chemical approach.
Experimental Protocol:
-
Activation of the Carboxylic Acid: (3E,5Z)-tetradecadienoic acid (10 eq.) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to 4°C. Triethylamine (5 eq.) and ethylchloroformate (5 eq.) are added, and the mixture is stirred for 45 minutes at 4°C to form the mixed anhydride.
-
Thioesterification with Coenzyme A: A solution of Coenzyme A (1 eq.) in 0.5 M NaHCO3 is added to the reaction mixture.
-
Reaction and Lyophilization: The reaction is stirred for another 45 minutes at room temperature, flash-frozen in liquid nitrogen, and lyophilized overnight.
-
Purification: The crude this compound can be purified by solid-phase extraction or reversed-phase high-performance liquid chromatography (HPLC).
Quantitative Data
While specific quantitative data for this compound is not extensively available in the literature, the following tables provide representative data for the synthesis and analysis of similar long-chain unsaturated acyl-CoA esters, which can be used as a benchmark for experimental design.
Table 1: Representative Yields for Acyl-CoA Synthesis
| Acyl-CoA Species | Precursor Acid | Synthesis Method | Yield (%) | Reference |
|---|---|---|---|---|
| Oleoyl-CoA | Oleic Acid | Ethylchloroformate | >80 | [3] |
| Linoleoyl-CoA | Linoleic Acid | Carbonyldiimidazole | >90 | [3] |
| Palmitoleoyl-CoA | Palmitoleic Acid | Symmetric Anhydride | >95 |[3] |
Table 2: HPLC-MS/MS Parameters for Analysis of Long-Chain Acyl-CoAs
| Parameter | Value | Reference |
|---|---|---|
| Chromatography | ||
| Column | C8 or C18 reversed-phase (e.g., 2.1 x 150 mm, 1.7 µm) | [4] |
| Mobile Phase A | 15 mM ammonium (B1175870) hydroxide (B78521) in water | [4] |
| Mobile Phase B | 15 mM ammonium hydroxide in acetonitrile | [4] |
| Flow Rate | 0.4 mL/min | [4] |
| Gradient | Optimized for separation of long-chain species | [4] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [4] |
| Monitored Transition | [M+H]+ → [M+H - 507]+ (neutral loss of pantoetheine) | [5] |
| Collision Energy | Optimized for specific analyte (typically 30-50 eV) |[6] |
Putative Biosynthetic Pathway and Experimental Workflow
Putative Biosynthetic Pathway of Megatomic Acid
The biosynthesis of (3E,5Z)-tetradecadienoic acid in Attagenus megatoma is thought to originate from standard fatty acid metabolism, followed by a series of desaturation and chain-shortening steps. This compound is a key intermediate in this pathway.
Caption: Putative biosynthetic pathway of megatomic acid.
Experimental Workflow for Analysis
The analysis of this compound from biological samples requires a systematic workflow to ensure accurate and reproducible results.
Caption: Workflow for this compound analysis.
Conclusion
This compound is a molecule of significant interest in the field of chemical ecology and lipid biochemistry. While direct studies on this specific acyl-CoA are limited, this guide provides a comprehensive framework based on existing knowledge of its precursor, megatomic acid, and general methodologies for acyl-CoA synthesis and analysis. The detailed protocols, representative quantitative data, and proposed biosynthetic pathway serve as a valuable resource for researchers aiming to investigate the role of this compound in insect pheromone biosynthesis and to explore its potential applications in the development of novel pest management strategies. Further research is warranted to elucidate the specific enzymes involved in its biosynthesis and to fully characterize its biochemical properties.
References
- 1. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sex attractant of the black carpet beetle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters [mdpi.com]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
(3E,5Z)-Tetradecadienoyl-CoA: A Technical Guide to its Role as a Pheromone Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3E,5Z)-Tetradecadienoyl-CoA is a critical intermediate in the biosynthesis of the primary sex pheromone component of the black carpet beetle, Attagenus megatoma. This technical guide provides a comprehensive overview of its biochemical properties, a proposed biosynthetic pathway, and detailed experimental protocols for its study. Understanding the formation and metabolism of this molecule offers potential avenues for the development of novel pest management strategies.
Introduction
This compound is an unsaturated fatty acyl-coenzyme A (acyl-CoA) molecule that serves as the immediate precursor to (3E,5Z)-tetradecadienoic acid, also known as megatomic acid.[1] This fatty acid is the principal component of the sex attractant pheromone released by female black carpet beetles (Attagenus megatoma) to attract males for mating.[1][2] The biosynthesis of insect sex pheromones often involves modifications of common fatty acids through a series of enzymatic reactions, including desaturation and chain shortening.[3][4] this compound represents a key juncture in this pathway, embodying the specific stereochemistry required for biological activity.
Biochemical Profile
| Property | Data | Reference |
| Molecular Formula | C35H58N7O17P3S | |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3E,5Z)-tetradeca-3,5-dienethioate | |
| Common Name | This compound, Megatomoyl-coenzyme A | |
| Parent Compound | (3E,5Z)-Tetradecadienoic acid (Megatomic acid) | [1] |
| Biological Role | Precursor to the sex pheromone of Attagenus megatoma | [1][2] |
Proposed Biosynthetic Pathway
The precise enzymatic pathway for the biosynthesis of this compound in Attagenus megatoma has not been fully elucidated. However, based on general principles of insect pheromone biosynthesis, a hypothetical pathway can be proposed, starting from common fatty acid precursors. This pathway likely involves a series of desaturation and potentially chain-shortening steps.
The biosynthesis is thought to begin with a saturated fatty acyl-CoA, such as palmitoyl-CoA (16:0-CoA) or stearoyl-CoA (18:0-CoA), which undergoes desaturation and chain shortening to yield the final product. The key enzymes in this process are fatty acyl-CoA desaturases, which introduce double bonds at specific positions and with specific stereochemistry.
A plausible pathway involves the following key steps:
-
De novo fatty acid synthesis: Standard fatty acid synthesis pathways produce saturated acyl-CoAs like palmitoyl-CoA.
-
Desaturation events: A sequence of desaturase enzymes introduce the double bonds at the Δ3 and Δ5 positions. It is likely that a Δ5-desaturase and a subsequent enzymatic step to introduce the Δ3 double bond are involved. The order and specific nature of these enzymes in Attagenus megatoma are yet to be identified.
-
Final Acyl-CoA: The resulting this compound is then hydrolyzed to release the free fatty acid, (3E,5Z)-tetradecadienoic acid, which is the active pheromone component.
Caption: Proposed biosynthetic pathway of (3E,5Z)-tetradecadienoic acid.
Experimental Protocols
The following protocols are generalized methods that can be adapted for the study of this compound and its biosynthesis in Attagenus megatoma.
Extraction and Analysis of Fatty Acyl-CoAs
This protocol describes the extraction of acyl-CoAs from insect tissues for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Insect tissue (e.g., pheromone glands of Attagenus megatoma)
-
Acetonitrile
-
10 mM Ammonium acetate (B1210297) buffer (pH 6.8)
-
Internal standard (e.g., C17:0-CoA)
-
Homogenizer
-
Centrifuge
-
LC-MS system with a C18 column
Procedure:
-
Excise the pheromone glands from female beetles and immediately freeze them in liquid nitrogen.
-
Homogenize the tissue in 2 mL of cold methanol containing the internal standard.
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and add 1 mL of acetonitrile.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in 150 µL of methanol.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[5]
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium acetate, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from 20% to 100% B over 20 minutes.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification of specific acyl-CoAs.
Caption: Workflow for the extraction and analysis of fatty acyl-CoAs.
Functional Characterization of Desaturase Genes
This protocol outlines the steps for identifying and functionally characterizing the desaturase genes involved in pheromone biosynthesis.
Materials:
-
Attagenus megatoma tissue (pheromone glands, fat body)
-
RNA extraction kit
-
cDNA synthesis kit
-
Degenerate primers for desaturase genes
-
PCR reagents
-
Yeast expression vector (e.g., pYES2)
-
Saccharomyces cerevisiae strain
-
Fatty acid substrates (e.g., palmitic acid, stearic acid)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the pheromone glands and fat bodies of female beetles and synthesize first-strand cDNA.
-
PCR Amplification: Use degenerate primers designed from conserved regions of known insect fatty acyl-CoA desaturases to amplify partial desaturase gene fragments from the cDNA.
-
Gene Cloning: Clone the full-length desaturase cDNAs into a yeast expression vector.
-
Yeast Transformation and Expression: Transform the expression constructs into S. cerevisiae. Induce gene expression by growing the yeast in the presence of galactose.
-
Functional Assay: Supplement the yeast culture with potential fatty acid precursors (e.g., palmitic acid, myristic acid).
-
Lipid Analysis: Extract total fatty acids from the yeast, convert them to fatty acid methyl esters (FAMEs), and analyze the FAME profile by GC-MS to identify the novel desaturated fatty acid products.[6]
Quantitative Data
Currently, there is a lack of published quantitative data specifically on the concentration of this compound in the pheromone glands of Attagenus megatoma. However, studies on related insect species provide a framework for the expected range of pheromone production.
| Pheromone Component | Insect Species | Quantity per Female | Reference |
| (Z)-7-Dodecenyl acetate | Agrotis ipsilon | ~1-10 ng | [7] |
| 2-Hydroxy-3-decanone & 1-octadecene | Xylotrechus quadripes | Not specified | [8] |
Future research employing the protocols outlined in this guide will be crucial for determining the precise quantities of this compound and its downstream product in Attagenus megatoma, which will provide valuable insights into the regulation and efficiency of the biosynthetic pathway.
Conclusion and Future Directions
This compound is a pivotal molecule in the chemical communication of the black carpet beetle. While its role as a pheromone precursor is established, the specific enzymatic machinery responsible for its synthesis in Attagenus megatoma remains an active area of research. The elucidation of this pathway, including the identification and characterization of the involved desaturases and other modifying enzymes, will not only advance our fundamental understanding of insect biochemistry but also open the door to innovative and species-specific pest control strategies. Future work should focus on transcriptome and proteome analysis of the pheromone glands to identify candidate genes, followed by their functional characterization using heterologous expression systems. Furthermore, the development of specific inhibitors for these key enzymes could lead to novel and environmentally benign methods for managing this significant pest.
References
- 1. Sex attractant of the black carpet beetle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pheromones and Semiochemicals of Attagenus unicolor (Coleoptera: Dermestidae), the Black carpet beetle [pherobase.com]
- 3. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative analysis of sex-pheromone coding in the antennal lobe of the moth Agrotis ipsilon: a tool to study network plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-octadecene, A Female Produced Aggregation Pheromone of the Coffee White Stem Borer (Xylotrechus quadripes) [mdpi.com]
Methodological & Application
Synthesis of (3E,5Z)-Tetradecadienoyl-CoA for Research Applications
Application Notes
(3E,5Z)-Tetradecadienoyl-CoA, also known as megatomoyl-CoA, is the activated coenzyme A thioester of (3E,5Z)-tetradecadienoic acid (megatomic acid). This molecule is of significant interest to researchers, particularly in the fields of insect biochemistry, chemical ecology, and drug development. As the biosynthetic precursor to the major sex pheromone of the black carpet beetle (Attagenus megatoma), a widespread pest of stored products, megatomoyl-CoA is a critical tool for studying pheromone biosynthesis pathways and for the development of novel pest control strategies.
The primary application of this compound lies in the in vitro investigation of the enzymatic steps in sex pheromone production. Specifically, it serves as a substrate for the fatty acyl-CoA reductases and acetyltransferases that catalyze the final steps of pheromone synthesis. By using isotopically labeled this compound, researchers can trace the metabolic fate of the fatty acyl chain and elucidate the mechanisms of these key enzymes. Such studies are fundamental for identifying potential enzyme inhibitors that could disrupt pheromone production and mating, offering a targeted approach to pest management.
Beyond insect biochemistry, the unique conjugated diene structure of this compound makes it a valuable substrate for exploring the substrate specificity of various lipid-metabolizing enzymes. This includes its potential use in screening for novel long-chain acyl-CoA synthetases (LACS), dehydrogenases, and other enzymes involved in fatty acid metabolism.[1][2][3] Understanding how these enzymes interact with unusual fatty acyl-CoAs can provide insights into their catalytic mechanisms and inform the design of specific inhibitors or probes for studying lipid signaling pathways. While direct involvement in mammalian signaling pathways is not yet established, the study of how such atypical acyl-CoAs are metabolized can shed light on the broader aspects of lipid biochemistry and its role in disease.
Experimental Protocols
The synthesis of this compound is a two-stage process. First, the free fatty acid, (3E,5Z)-tetradecadienoic acid (megatomic acid), is synthesized chemically. Subsequently, the purified fatty acid is enzymatically ligated to Coenzyme A.
Part 1: Chemical Synthesis of (3E,5Z)-Tetradecadienoic Acid
A stereoselective synthesis of (3E,5Z)-tetradecadienoic acid has been previously reported. The following protocol is an adaptation of established methods.
Materials:
-
(Z)-1-Chloro-1-penten-5-ol
-
n-Butyllithium (n-BuLi) in hexanes
-
Hexamethylphosphoramide (HMPA)
-
Jones reagent (Chromic acid)
-
Diethyl ether
-
Hexane
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Lithiation of 1-Nonyne: Dissolve 1-nonyne (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -20°C. Add n-BuLi (1.1 eq) dropwise while maintaining the temperature. Stir for 1 hour at -20°C.
-
Coupling Reaction: Add HMPA (2.0 eq) to the lithium acetylide solution. Then, add a solution of (Z)-1-chloro-1-penten-5-ol (1.2 eq) in diethyl ether dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting alcohol by silica gel column chromatography using a hexane:ethyl acetate (B1210297) gradient.
-
Oxidation to the Carboxylic Acid: Dissolve the purified alcohol in acetone (B3395972) and cool to 0°C. Add Jones reagent dropwise until a persistent orange color is observed. Stir for 1 hour at 0°C.
-
Final Work-up and Purification: Quench the reaction with isopropanol. Remove the acetone under reduced pressure. Add water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to yield (3E,5Z)-tetradecadienoic acid.
Table 1: Summary of Chemical Synthesis Data
| Step | Reactant | Product | Typical Yield (%) | Analytical Method |
| Coupling | 1-Nonyne, (Z)-1-Chloro-1-penten-5-ol | (3E,5Z)-Tetradecadien-1-ol | 70-80 | GC-MS, ¹H NMR |
| Oxidation | (3E,5Z)-Tetradecadien-1-ol | (3E,5Z)-Tetradecadienoic acid | 85-95 | HPLC, ¹H NMR, ¹³C NMR |
Part 2: Enzymatic Synthesis of this compound
This protocol utilizes a long-chain acyl-CoA synthetase (LACS) to ligate (3E,5Z)-tetradecadienoic acid to Coenzyme A. Several commercial LACS enzymes from various sources (e.g., Pseudomonas sp., bovine liver) are suitable for this reaction. The choice of enzyme may require some optimization.[4][5]
Materials:
-
(3E,5Z)-Tetradecadienoic acid
-
Coenzyme A, lithium salt
-
Long-chain acyl-CoA synthetase (LACS)
-
ATP, disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Triton X-100
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Solid-phase extraction (SPE) cartridges (C18)
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
10 mM ATP
-
10 mM MgCl₂
-
2.5 mM Coenzyme A
-
1 mM (3E,5Z)-Tetradecadienoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO)
-
0.1% Triton X-100 (to aid in substrate solubility)
-
5-10 µg of LACS
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. Monitor the reaction progress by HPLC if possible.
-
Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Purification by SPE:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the quenched reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove salts and ATP.
-
Wash with a low percentage of methanol in water (e.g., 20%) to elute unreacted Coenzyme A.
-
Elute the this compound with a higher percentage of methanol or acetonitrile.
-
-
Analysis and Quantification:
-
Analyze the purified product by reverse-phase HPLC using a C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid. Monitor the absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
-
Confirm the identity of the product by mass spectrometry (LC-MS).
-
Quantify the product using the molar extinction coefficient of Coenzyme A at 260 nm (ε = 16,400 M⁻¹cm⁻¹).
-
Table 2: Summary of Enzymatic Synthesis Data
| Parameter | Value |
| Enzyme | Long-chain acyl-CoA synthetase |
| Substrates | (3E,5Z)-Tetradecadienoic acid, Coenzyme A, ATP |
| pH Optimum | 7.5 - 8.0 |
| Temperature | 37°C |
| Typical Conversion Rate | > 90% |
| Purification Method | Solid-Phase Extraction (C18) |
| Analytical Method | RP-HPLC, LC-MS |
Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. InterPro [ebi.ac.uk]
- 3. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
- 5. ovid.com [ovid.com]
Application Note: HPLC Analysis of (3E,5Z)-Tetradecadienoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the analysis of (3E,5Z)-tetradecadienoyl-CoA using High-Performance Liquid Chromatography (HPLC). It includes sample preparation, HPLC conditions, and data analysis, as well as a discussion of the potential biological relevance of this molecule.
Introduction
This compound is a C14 unsaturated fatty acyl-Coenzyme A thioester with a conjugated diene system. Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis, and also function as signaling molecules. The specific geometry of the conjugated double bonds in this compound suggests potential for unique biological activities, analogous to the well-studied conjugated linoleic acids (CLAs) which exhibit a range of effects from anti-carcinogenic to impacts on lipid metabolism.[1][2]
Accurate quantification of specific acyl-CoA species like this compound is essential for understanding their roles in cellular processes. This application note details a robust reverse-phase HPLC (RP-HPLC) method coupled with UV detection for the separation and quantification of this compound from biological matrices.
Experimental Protocols
Sample Preparation
The accurate analysis of acyl-CoAs is highly dependent on proper sample preparation due to their low abundance and instability. The following protocol is recommended for the extraction of acyl-CoAs from cultured cells or tissues.
Reagents and Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Extraction Solvent: Isopropanol/50 mM KH2PO4 (pH 7.2)/Acetic Acid (40:40:1, v/v/v)
-
Petroleum ether
-
Saturated (NH4)2SO4 solution
-
Methanol
-
Chloroform
-
Liquid nitrogen
-
Homogenizer or sonicator
Protocol:
-
Quenching and Harvesting:
-
For cultured cells, rapidly wash the cell monolayer twice with ice-cold PBS.
-
For tissue samples, immediately freeze in liquid nitrogen upon collection to quench metabolic activity.
-
-
Homogenization:
-
Add 1 mL of ice-cold Extraction Solvent to the cell pellet or ~50 mg of frozen, powdered tissue.
-
Homogenize thoroughly using a homogenizer or sonicator on ice.
-
-
Lipid Extraction and Phase Separation:
-
Add 1 mL of petroleum ether (saturated with 1:1 isopropanol:water) to the homogenate to remove nonpolar lipids. Vortex vigorously and centrifuge at 1000 x g for 2 minutes. Discard the upper petroleum ether layer. Repeat this wash step twice.
-
To the lower aqueous phase, add 20 µL of saturated (NH4)2SO4, followed by 2.4 mL of a 2:1 methanol:chloroform mixture.
-
Vortex for 5 minutes and allow to stand at room temperature for 20 minutes to ensure complete protein precipitation.
-
Centrifuge at 3000 x g for 5 minutes to pellet the precipitated protein.
-
-
Drying and Reconstitution:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (see HPLC conditions below). Vortex and sonicate briefly to ensure complete dissolution.
-
Centrifuge at 10,000 x g for 5 minutes to remove any remaining particulates.
-
Transfer the clear supernatant to an HPLC vial for analysis.
-
HPLC Method
This method utilizes a C18 reverse-phase column to separate this compound from other acyl-CoAs and endogenous molecules.
Instrumentation and Columns:
-
HPLC system with a binary pump, autosampler, and UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phases:
-
Mobile Phase A: 100 mM Potassium Phosphate, pH 5.5
-
Mobile Phase B: Acetonitrile
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 5.0 | 90 | 10 |
| 25.0 | 40 | 60 |
| 30.0 | 10 | 90 |
| 35.0 | 10 | 90 |
| 36.0 | 90 | 10 |
| 45.0 | 90 | 10 |
HPLC Parameters:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
| Detection Wavelength | 234 nm and 260 nm |
Rationale for Wavelength Selection:
-
234 nm: This wavelength corresponds to the maximum absorbance (λmax) of the conjugated diene chromophore present in this compound.[3][4][5] This provides specificity for conjugated fatty acyl-CoAs.
-
260 nm: This is the characteristic absorbance wavelength for the adenine (B156593) ring of the Coenzyme A moiety, allowing for the detection of all acyl-CoAs.
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: HPLC Retention Time and UV Absorbance Maxima
| Compound | Retention Time (min) | λmax (nm) |
| Coenzyme A (Free) | ~ 4.5 | 260 |
| This compound | ~ 22.8 | 234, 260 |
| Palmitoyl-CoA (C16:0) | ~ 28.5 | 260 |
| Oleoyl-CoA (C18:1) | ~ 27.2 | 260 |
Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.
Table 2: Quantitative Analysis of this compound in Biological Samples
| Sample ID | Concentration (pmol/mg protein) | Standard Deviation |
| Control Group | [Insert Value] | [Insert Value] |
| Treatment Group 1 | [Insert Value] | [Insert Value] |
| Treatment Group 2 | [Insert Value] | [Insert Value] |
Mandatory Visualizations
Experimental Workflow
References
- 1. Biosynthesis of conjugated linoleic acid: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of tetradecylthiopropioni... preview & related info | Mendeley [mendeley.com]
- 3. aocs.org [aocs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Mass Spectrometric Analysis of (3E,5Z)-tetradecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3E,5Z)-tetradecadienoyl-CoA is a specific isomer of tetradecadienoyl-Coenzyme A, an activated form of a 14-carbon fatty acid with two double bonds. Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids.[1][2][3][4] The precise quantification and structural elucidation of specific acyl-CoA species are crucial for understanding metabolic fluxes and dysregulations in various disease states. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific method for the analysis of these molecules.[5][6][7]
These application notes provide a detailed protocol for the extraction, separation, and detection of this compound from biological matrices using LC-MS/MS. The methodologies outlined are based on established principles for the analysis of long-chain acyl-CoAs and are intended to serve as a guide for researchers in metabolic studies and drug development.
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Biological Samples
The accurate quantification of acyl-CoAs is challenging due to their low abundance and instability in aqueous solutions.[1][3][5] This protocol is optimized for the extraction of long-chain acyl-CoAs from cultured cells or tissues.
Materials:
-
Pre-chilled (-20°C) extraction solvent: Acetonitrile/Isopropanol/Water (3:1:1 v/v/v)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA
-
Phosphate buffered saline (PBS), pH 7.4
-
Centrifuge capable of 16,000 x g and 4°C
-
Homogenizer (for tissue samples)
Procedure:
-
Cell Harvesting:
-
Aspirate cell culture medium and wash cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled extraction solvent per 1-5 million cells.
-
Scrape cells and collect the cell suspension.
-
-
Tissue Homogenization:
-
Weigh 50-100 mg of frozen tissue.
-
Add 1 mL of pre-chilled extraction solvent and the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Extraction:
-
Vortex the cell suspension or tissue homogenate vigorously for 1 minute.
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Sample Collection:
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Chromatographic separation is critical to reduce ion suppression from the sample matrix and to separate isomers.[5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile/Isopropanol (4:1 v/v).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan MS/MS for structural elucidation.
Data Presentation
Quantitative data should be presented in a clear and structured format. The following table is a template for presenting the mass spectrometric parameters and retention time for this compound and a suitable internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| This compound | 1004.5 | 497.3 | 35 | 10.2 |
| Heptadecanoyl-CoA (IS) | 1036.6 | 529.3 | 35 | 11.5 |
Note: The m/z values and retention times are illustrative and should be determined empirically on the specific instrument used.
Diagrams
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Proposed Fragmentation Pathway
The characteristic fragmentation of acyl-CoAs in positive ion mode involves a neutral loss of the 507 Da phosphopantetheine group.
Caption: Proposed fragmentation of this compound in ESI+ mode.
References
- 1. Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry [agris.fao.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aminer.cn [aminer.cn]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (3E,5Z)-Tetradecadienoyl-CoA in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3E,5Z)-Tetradecadienoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of certain unsaturated fatty acids, particularly those with double bonds at odd-numbered positions, such as linoleic acid. Its metabolism is crucial for cellular energy homeostasis. The primary enzyme responsible for the conversion of this compound in this pathway is Δ3,5-Δ2,4-dienoyl-CoA isomerase (EC 5.3.3.21). This isomerase catalyzes the conversion of the 3,5-dienoyl-CoA to a 2,4-dienoyl-CoA, which can then be further metabolized by 2,4-dienoyl-CoA reductase, allowing the fatty acid to re-enter the beta-oxidation spiral.[1]
These application notes provide detailed protocols for utilizing this compound in enzyme assays to study the activity of Δ3,5-Δ2,4-dienoyl-CoA isomerase and to screen for potential modulators of its activity. Understanding the kinetics and inhibition of this enzyme is valuable for research into metabolic disorders and for the development of novel therapeutics.
Data Presentation
While specific kinetic data for this compound with Δ3,5-Δ2,4-dienoyl-CoA isomerase is not extensively documented in publicly available literature, the following table provides representative kinetic parameters for closely related substrates with this class of enzyme. Researchers should determine the specific kinetic constants for their particular experimental system.
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Reference |
| 3,5-Octadienoyl-CoA | Rat Liver Mitochondria | ~10 | 1.8 | 3.8 | [1] |
| (3E,5Z)-Dodecadienoyl-CoA | Recombinant Human | N/A | N/A | N/A | Data not available |
| This compound | Various | To be determined | To be determined | To be determined |
N/A: Not Available in searched literature. It is recommended to perform kinetic studies to determine these values for this compound with the specific enzyme preparation being used.
Signaling and Metabolic Pathways
This compound is an intermediate in the beta-oxidation pathway of unsaturated fatty acids. The following diagram illustrates its position in this metabolic process.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through chemo-enzymatic methods. A general approach involves the synthesis of the free fatty acid, (3E,5Z)-tetradecadienoic acid, followed by its coupling to Coenzyme A.
Materials:
-
(3E,5Z)-tetradecadienoic acid
-
Coenzyme A (CoA) lithium salt
-
Ethylchloroformate
-
Triethylamine (B128534) (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) solution, 0.5 M
-
HPLC system for purification
Procedure:
-
Dissolve (3E,5Z)-tetradecadienoic acid in anhydrous THF.
-
Cool the solution to 0-4°C in an ice bath.
-
Add triethylamine and then ethylchloroformate dropwise while stirring.
-
Allow the reaction to proceed for 30-60 minutes at 0-4°C to form the mixed anhydride (B1165640).
-
In a separate vial, dissolve Coenzyme A lithium salt in cold 0.5 M NaHCO₃ solution.
-
Slowly add the mixed anhydride solution to the CoA solution with vigorous stirring, maintaining the temperature at 0-4°C.
-
Monitor the reaction by HPLC until completion (typically 1-2 hours).
-
Purify the resulting this compound by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Store the lyophilized powder at -80°C.
Enzyme Assay for Δ3,5-Δ2,4-Dienoyl-CoA Isomerase
This protocol describes a continuous spectrophotometric assay to measure the activity of Δ3,5-Δ2,4-dienoyl-CoA isomerase using this compound as the substrate. The assay is based on the increase in absorbance that occurs when the non-conjugated double bonds of the substrate are converted to the conjugated system of the product, (2E,4E)-tetradecadienoyl-CoA.
Materials:
-
Purified or partially purified Δ3,5-Δ2,4-dienoyl-CoA isomerase
-
This compound stock solution (concentration determined spectrophotometrically)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
UV-transparent microplate or cuvettes
-
Spectrophotometer capable of reading at 280-300 nm
Procedure:
-
Prepare a stock solution of this compound in the assay buffer. The exact concentration should be determined using its molar extinction coefficient (if known) or by other quantitative methods.
-
Set up the reaction mixture in a microplate well or a cuvette. A typical 200 µL reaction mixture would contain:
-
180 µL of Assay Buffer
-
10 µL of this compound stock solution (to achieve the desired final concentration, e.g., 50 µM)
-
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding 10 µL of the enzyme solution.
-
Immediately start monitoring the increase in absorbance at a wavelength between 280 nm and 300 nm. The optimal wavelength should be determined experimentally by scanning the product spectrum.
-
Record the absorbance change over time. The initial linear rate of the reaction is used to calculate the enzyme activity.
-
A control reaction without the enzyme should be performed to account for any non-enzymatic substrate degradation.
Calculation of Enzyme Activity:
The specific activity of the enzyme can be calculated using the following formula:
Specific Activity (µmol/min/mg) = (ΔA/min * V_total) / (ε * l * V_enzyme * [Protein])
Where:
-
ΔA/min is the initial rate of absorbance change per minute.
-
V_total is the total volume of the assay (in mL).
-
ε is the molar extinction coefficient of the product, (2E,4E)-tetradecadienoyl-CoA, at the measurement wavelength (in M⁻¹cm⁻¹). This needs to be determined experimentally if not available in the literature.
-
l is the path length of the cuvette or microplate well (in cm).
-
V_enzyme is the volume of the enzyme solution added (in mL).
-
[Protein] is the concentration of the protein in the enzyme solution (in mg/mL).
Workflow for Enzyme Assay and Kinetic Analysis
Conclusion
The use of this compound in enzyme assays is a powerful tool for investigating the beta-oxidation of unsaturated fatty acids and for the characterization of Δ3,5-Δ2,4-dienoyl-CoA isomerase. The protocols provided herein offer a framework for researchers to conduct these studies. It is important to note that optimization of assay conditions, such as pH, temperature, and substrate concentration, may be necessary for specific enzyme sources and experimental goals. The detailed kinetic characterization of this enzyme with its physiological substrates will further enhance our understanding of fatty acid metabolism and its role in health and disease.
References
Experimental Use of (3E,5Z)-Tetradecadienoyl-CoA: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3E,5Z)-Tetradecadienoyl-CoA is the biologically active coenzyme A (CoA) thioester of megatomoic acid, the primary component of the sex pheromone of the black carpet beetle, Attagenus megatoma. As a key molecule in insect chemical communication, this unsaturated fatty acyl-CoA is a valuable tool for research in entomology, chemical ecology, and pest management. Its specific structure and biological activity make it a subject of interest for understanding insect olfaction, behavior, and for the development of novel pest control strategies.
This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.
Applications
The primary application of this compound and its corresponding free fatty acid, megatomoic acid, is in the study and manipulation of the reproductive behavior of the black carpet beetle, Attagenus megatoma. Key research applications include:
-
Elucidation of Olfactory Signaling Pathways: Investigating the molecular mechanisms of pheromone detection in insects, including the identification and characterization of specific olfactory receptors (ORs) and downstream signaling components.
-
Behavioral Assays: Studying the behavioral responses of Attagenus megatoma to its sex pheromone, such as attraction, mating behavior, and dose-response relationships.
-
Development of Pest Management Strategies: Use in monitoring and trapping strategies for the black carpet beetle, a common pest of stored products and textiles. It can also be explored for mating disruption applications.
-
Biosynthesis Pathway Studies: Understanding the enzymatic processes, including desaturases and chain-shortening enzymes, that lead to the production of this specific fatty acid derivative in insects.
Data Presentation
| Parameter | Experimental Method | Expected Outcome/Value |
| Electrophysiological Response | Electroantennography (EAG) | Dose-dependent increase in antennal depolarization in male Attagenus megatoma. |
| Behavioral Response | Olfactometer Bioassay | Significant attraction of male beetles towards the pheromone source compared to a control. |
| Receptor Binding Affinity | Radioligand Binding Assay / SPR | High-affinity binding to a specific olfactory receptor expressed in a heterologous system (e.g., Xenopus oocytes). |
| Pheromone Production Rate | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification of megatomoic acid produced by female beetles, typically in the nanogram range per individual. |
Signaling Pathways and Biosynthesis
Pheromone Perception Signaling Pathway
The perception of this compound (as megatomoic acid) in Attagenus megatoma is initiated by its binding to an olfactory receptor (OR) located on the dendrites of olfactory sensory neurons in the male beetle's antennae. While the specific receptor for megatomoic acid has not yet been identified, the general insect olfactory signaling pathway is believed to involve a G-protein coupled receptor (GPCR) that activates a second messenger cascade. The binding of the pheromone to the OR is thought to trigger a conformational change, leading to the activation of a G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to and opens ion channels, leading to an influx of cations and depolarization of the neuronal membrane, which generates an electrical signal.
Biosynthesis Pathway
The biosynthesis of this compound originates from primary fatty acid metabolism. It is believed to be synthesized from a C16 or C18 saturated fatty acyl-CoA precursor, such as palmitoyl-CoA or stearoyl-CoA. This precursor undergoes a series of enzymatic reactions, including desaturation to introduce double bonds at specific positions and chain-shortening through a modified beta-oxidation process to achieve the C14 length. The specific desaturases and chain-shortening enzymes in Attagenus megatoma have not been fully characterized.
Experimental Protocols
Protocol 1: Electroantennography (EAG) Assay for Pheromone Response
This protocol describes the measurement of the antennal response of male Attagenus megatoma to this compound (delivered as megatomoic acid).
Materials:
-
Live male Attagenus megatoma beetles
-
(3E,5Z)-tetradecadienoic acid (megatomoic acid)
-
Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition system)
-
Dissecting microscope
-
Odor delivery system (pipettes, air stimulus controller)
-
Conductive gel
Procedure:
-
Preparation of Pheromone Dilutions: Prepare a serial dilution of megatomoic acid in the chosen solvent (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL).
-
Antenna Preparation:
-
Anesthetize a male beetle by cooling on ice.
-
Under a dissecting microscope, carefully excise one antenna at its base.
-
Mount the antenna between two electrodes using conductive gel. The basal end is connected to the reference electrode and the distal tip to the recording electrode. A small portion of the tip may be removed to ensure good contact.
-
-
EAG Recording:
-
Position the mounted antenna in a continuous, humidified airflow.
-
Allow the baseline recording to stabilize.
-
Deliver a puff of the solvent control to the antenna to check for mechanical stimulation.
-
Deliver puffs of the pheromone dilutions in ascending order of concentration.
-
Allow sufficient time between stimuli for the antenna to recover (e.g., 30-60 seconds).
-
Record the amplitude of the negative voltage deflection for each stimulus.
-
-
Data Analysis:
-
Measure the peak amplitude of the EAG response for each concentration.
-
Subtract the response to the solvent control from the pheromone responses.
-
Plot the dose-response curve (EAG amplitude vs. log of pheromone concentration).
-
Protocol 2: Behavioral Bioassay in a Y-Tube Olfactometer
This protocol assesses the behavioral response of male Attagenus megatoma to megatomoic acid.
Materials:
-
Y-tube olfactometer
-
Airflow meter and charcoal-filtered air source
-
Male Attagenus megatoma beetles (sexually mature)
-
Megatomoic acid
-
Solvent (e.g., hexane)
-
Filter paper
Procedure:
-
Preparation of Stimuli: Apply a known amount of megatomoic acid solution to a piece of filter paper and allow the solvent to evaporate. Prepare a solvent-only control on another piece of filter paper.
-
Olfactometer Setup:
-
Place the pheromone-treated filter paper in one arm of the Y-tube and the control filter paper in the other arm.
-
Establish a constant, clean airflow through both arms of the olfactometer.
-
-
Beetle Introduction:
-
Introduce a single male beetle at the base of the Y-tube.
-
Allow the beetle a set amount of time (e.g., 5-10 minutes) to make a choice.
-
-
Data Collection:
-
Record which arm of the olfactometer the beetle enters first and how much time it spends in each arm.
-
A choice is typically recorded when the beetle moves a certain distance into one of the arms.
-
-
Replication and Controls:
-
Use a new beetle for each replicate.
-
After a set number of trials, clean the olfactometer thoroughly and switch the positions of the pheromone and control arms to avoid positional bias.
-
-
Data Analysis:
-
Use a chi-square test or a binomial test to determine if there is a significant preference for the pheromone-containing arm over the control arm.
-
Conclusion
This compound is a specialized and potent biochemical for the investigation of insect chemical ecology, neurophysiology, and behavior. The protocols and information provided herein offer a foundation for researchers to utilize this compound effectively in their studies of the black carpet beetle and to explore broader principles of insect-plant interactions and the evolution of chemical communication. Further research is needed to isolate and characterize the specific olfactory receptor and the detailed enzymatic steps in its biosynthesis, which will open up new avenues for targeted pest management strategies.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3E,5Z)-Tetradecadienoyl-CoA
Welcome to the technical support center for the synthesis of (3E,5Z)-tetradecadienoyl-CoA, also known as megatomoyl-coenzyme A. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the critical stages in the synthesis of this compound where yield loss or isomer formation is most common?
A1: The two most critical stages are the stereoselective synthesis of the (3E,5Z)-tetradecadienoic acid precursor and its subsequent coupling to Coenzyme A (CoA). During the synthesis of the conjugated diene, incorrect reaction conditions can lead to the formation of other stereoisomers (e.g., E,E, Z,Z, or Z,E), which can be difficult to separate and will lower the yield of the desired product. The coupling reaction with CoA can also be low-yielding due to the instability of the activated fatty acid intermediate and the potential for side reactions.
Q2: I am getting a mixture of stereoisomers during the synthesis of (3E,5Z)-tetradecadienoic acid. How can I improve the stereoselectivity?
A2: Achieving high stereoselectivity for the (3E,5Z) isomer often requires careful selection of the synthetic route and reaction conditions. For Wittig-type reactions, the choice of phosphonium (B103445) ylide and reaction conditions is crucial. Non-stabilized ylides tend to favor the formation of (Z)-alkenes, and running the reaction in aprotic, salt-free solvents at low temperatures can enhance this selectivity. For the (E)-double bond, a stabilized ylide or the Horner-Wadsworth-Emmons reaction is often preferred. The Schlosser modification of the Wittig reaction can also be employed to favor the E-alkene. Stereoselective reduction of a diyne precursor is another effective strategy.
Q3: My yield for the coupling of (3E,5Z)-tetradecadienoic acid to Coenzyme A is consistently low. What are the likely causes and how can I troubleshoot this?
A3: Low yields in the CoA coupling step can be attributed to several factors:
-
Inefficient activation of the carboxylic acid: Ensure that your activating agent (e.g., N,N'-carbonyldiimidazole (CDI), isobutyl chloroformate) is fresh and the reaction is performed under anhydrous conditions to prevent hydrolysis of the activated intermediate.
-
Degradation of Coenzyme A: Coenzyme A is susceptible to oxidation and degradation. Use high-quality CoA from a reliable supplier and prepare solutions fresh.
-
Suboptimal reaction pH: The pH of the reaction mixture is critical for the nucleophilic attack of the CoA thiol group. The optimal pH is typically around 7.5-8.0.
-
Hydrolysis of the acyl-CoA product: Acyl-CoA thioesters can be hydrolyzed, especially under basic conditions. It is important to work up the reaction promptly and purify the product under appropriate conditions.
-
Purification losses: Long-chain acyl-CoAs can be challenging to purify. Use of solid-phase extraction or HPLC methods designed for lipids can improve recovery.[1]
Q4: What are the best methods for purifying the final this compound product?
A4: Purification of long-chain acyl-CoAs is typically achieved using chromatographic techniques.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method.[1] A C18 column with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often used.[1] Solid-phase extraction (SPE) with a C18 or similar sorbent can also be used for sample cleanup and enrichment before HPLC.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of (3E,5Z)-tetradecadienoic acid | Incomplete reaction; Formation of side products (e.g., homocoupling in cross-coupling reactions); Isomerization of double bonds. | Monitor reaction progress by TLC or GC-MS to determine the optimal reaction time; Use high-purity starting materials and catalysts; Optimize reaction temperature and solvent. |
| Incorrect E/Z ratio of the conjugated diene | Non-optimal conditions for stereoselective reaction (e.g., Wittig, reduction); Isomerization during workup or purification. | For Wittig reactions, use non-stabilized ylides in aprotic, salt-free solvents at low temperatures for Z-alkenes and stabilized ylides for E-alkenes; For reductions of alkynes, select appropriate catalysts (e.g., Lindlar's catalyst for Z-alkenes, sodium in liquid ammonia (B1221849) for E-alkenes); Avoid exposure to strong acids, bases, or high temperatures during workup and purification. |
| Difficulty in activating the carboxylic acid for CoA coupling | Poor quality of activating agent; Presence of moisture. | Use freshly opened or properly stored activating agents (e.g., CDI, isobutyl chloroformate); Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen). |
| Low yield of this compound | Inefficient coupling; Degradation of CoA or the final product; Adsorption of the product to glassware. | Optimize the stoichiometry of reactants (activated fatty acid and CoA); Ensure the pH of the coupling reaction is maintained between 7.5 and 8.0; Perform the reaction at a controlled temperature (e.g., room temperature) to minimize degradation; Use silanized glassware to reduce adsorption of the lipidic product. |
| Impure final product after purification | Co-elution of starting materials or byproducts; Degradation of the product during purification. | Optimize the HPLC gradient to improve the separation of the desired product from impurities; Collect fractions and analyze by mass spectrometry to confirm the identity of the product; Keep samples cold during purification and storage. |
Experimental Protocols
Protocol 1: Synthesis of (3E,5Z)-Tetradecadienoic Acid (Megatomic Acid)
This protocol is based on a stereoselective route involving a Cadiot-Chodkiewicz cross-coupling followed by stereoselective reductions.
Materials:
-
4-Bromo-3-butyn-1-ol
-
Copper(I) chloride (CuCl)
-
Hydroxylamine (B1172632) hydrochloride
-
Ethylamine
-
Lindlar's catalyst (Pd/CaCO3, poisoned with lead)
-
Quinoline
-
Lithium aluminum hydride (LiAlH4)
-
Jones reagent (CrO3 in sulfuric acid)
-
Anhydrous solvents (THF, diethyl ether)
Procedure:
-
Cadiot-Chodkiewicz Coupling: In a reaction vessel under an inert atmosphere, dissolve 1-decyne and 4-bromo-3-butyn-1-ol in a suitable solvent such as THF. Add a catalytic amount of CuCl and an amine base (e.g., ethylamine) and hydroxylamine hydrochloride. Stir the reaction at room temperature until completion (monitored by TLC or GC-MS).
-
Workup: Quench the reaction with an aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting diynol by column chromatography on silica (B1680970) gel.
-
Stereoselective Reductions:
-
Z-double bond formation: Dissolve the purified diynol in a suitable solvent (e.g., hexane (B92381) or ethanol) and add Lindlar's catalyst and a catalytic amount of quinoline. Hydrogenate the mixture under a hydrogen atmosphere until one equivalent of hydrogen has been consumed.
-
E-double bond formation: In a separate reaction, reduce the diynol with a reducing agent such as LiAlH4 in an ethereal solvent to form the E-enyne.
-
-
Purification: After each reduction, purify the resulting enynol by column chromatography.
-
Oxidation: Dissolve the purified (3E,5Z)-tetradecadien-1-ol in acetone (B3395972) and cool in an ice bath. Add Jones reagent dropwise until a persistent orange color is observed.
-
Workup and Purification: Quench the reaction with isopropanol. Extract the product into diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, (3E,5Z)-tetradecadienoic acid, by column chromatography or crystallization.
Protocol 2: Synthesis of this compound
This protocol describes the coupling of the synthesized fatty acid to Coenzyme A using the carbonyldiimidazole (CDI) activation method.
Materials:
-
(3E,5Z)-Tetradecadienoic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A lithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Buffer solution (e.g., 100 mM potassium phosphate, pH 7.5)
-
Solid-phase extraction (SPE) cartridges (C18)
-
HPLC system with a C18 column
Procedure:
-
Activation of the Fatty Acid: In a dry reaction vial under an inert atmosphere, dissolve (3E,5Z)-tetradecadienoic acid in anhydrous THF. Add a molar equivalent of CDI and stir the reaction at room temperature for 1-2 hours to form the acyl-imidazolide intermediate.
-
Preparation of CoA Solution: Just before use, dissolve Coenzyme A lithium salt in the buffer solution to a desired concentration.
-
Coupling Reaction: Add the CoA solution to the activated fatty acid solution. The final reaction mixture should have a pH of approximately 7.5-8.0. Stir the reaction at room temperature for 2-4 hours or until completion (can be monitored by HPLC).
-
Quenching and Workup: Acidify the reaction mixture to pH 4-5 with a dilute acid (e.g., HCl).
-
Purification by SPE:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove unreacted CoA and salts.
-
Elute the this compound with a methanol/water mixture or pure methanol.
-
-
Purification by HPLC:
-
Lyophilize or concentrate the eluate from the SPE step.
-
Redissolve the sample in a suitable injection solvent.
-
Purify the product using a reversed-phase HPLC system with a C18 column and a suitable gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid or an ammonium acetate buffer).
-
-
Analysis and Storage: Confirm the identity and purity of the final product by mass spectrometry and UV spectroscopy (adenine moiety of CoA absorbs at ~260 nm). Lyophilize the pure fractions and store the final product at -80°C.
Data Presentation
Table 1: Representative Yields for the Synthesis of this compound
| Reaction Step | Reactants | Product | Representative Yield (%) | Key Conditions |
| Diene Synthesis | 1-Decyne, 4-Bromo-3-butyn-1-ol | (3E,5Z)-Tetradecadienoic acid | 60-70 (overall) | Stereoselective reductions are critical. |
| Fatty Acid Activation | (3E,5Z)-Tetradecadienoic acid, CDI | (3E,5Z)-Tetradecadienoyl-imidazolide | >90 (in situ) | Anhydrous conditions are essential. |
| CoA Coupling | Acyl-imidazolide, Coenzyme A | This compound | 40-60 | pH control (7.5-8.0) and pure CoA are crucial. |
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on specific experimental conditions and scale.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Putative role of this compound in β-oxidation.
References
Technical Support Center: (3E,5Z)-Tetradecadienoyl-CoA
Welcome to the technical support center for (3E,5Z)-tetradecadienoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability challenges and experimental discrepancies encountered when working with this specific long-chain fatty acyl-CoA.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is showing rapid degradation upon storage. What are the optimal storage conditions?
A1: this compound, like other long-chain polyunsaturated fatty acyl-CoAs, is susceptible to degradation through oxidation, hydrolysis, and isomerization. Proper storage is critical to maintaining its integrity.
Troubleshooting Steps:
-
Temperature: Ensure the compound is stored at or below -80°C for long-term storage. For short-term use (days to a week), -20°C may be acceptable, but degradation can still occur.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation of the double bonds.
-
Solvent: If in solution, use a high-quality, degassed, and anhydrous solvent. Buffers should be prepared with degassed water and be at a slightly acidic to neutral pH (6.0-7.0) to minimize hydrolysis of the thioester bond.
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q2: I am observing inconsistent results in my enzymatic assays using this compound. What could be the cause?
A2: Inconsistent enzymatic assay results can stem from substrate degradation, improper handling, or issues with the assay buffer.
Troubleshooting Steps:
-
Substrate Integrity: Before each experiment, verify the concentration and purity of your this compound stock solution using a reliable method such as HPLC. This will confirm you are starting with a consistent substrate concentration.
-
Assay Buffer Composition: The pH of your assay buffer is critical. The thioester linkage is more stable at a slightly acidic pH. If your assay allows, consider a buffer in the pH range of 6.0-7.0. Avoid strongly basic conditions.
-
Chelating Agents: The presence of divalent metal ions can catalyze the hydrolysis of the thioester bond. Including a chelating agent like EDTA in your buffer can help mitigate this.
-
Antioxidants: To prevent oxidation of the double bonds during the assay, consider adding an antioxidant such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to your assay buffer, if compatible with your enzyme.
Q3: How can I confirm the identity and purity of my this compound sample?
A3: Confirmation of identity and purity is essential. The recommended method is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.
Troubleshooting Steps:
-
HPLC Analysis: Use a C18 reverse-phase column. A common mobile phase system is a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer (e.g., 50 mM potassium phosphate, pH 5.5).
-
Detection: UV detection at 260 nm is suitable for the adenine (B156593) portion of the CoA molecule. Mass spectrometry (LC-MS) can be used for more definitive identification by confirming the molecular weight.
-
Purity Assessment: The purity can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks.
Quantitative Data Summary
The stability of this compound is influenced by several factors. The following table summarizes the expected stability under various conditions.
| Condition | Parameter | Recommended | Adverse | Rationale |
| Storage Temperature | Temperature (°C) | ≤ -80 | > -20 | Minimizes enzymatic and chemical degradation. |
| pH | pH of Solution | 6.0 - 7.0 | > 8.0 | Reduces the rate of thioester bond hydrolysis. |
| Atmosphere | Gaseous Environment | Inert (Argon, Nitrogen) | Air (Oxygen) | Prevents oxidation of the polyunsaturated fatty acyl chain. |
| Freeze-Thaw Cycles | Number of Cycles | 1 (Aliquot) | > 3 | Repeated cycling can lead to molecular degradation. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Potassium phosphate monobasic
-
Phosphoric acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase A Preparation: Prepare a 50 mM potassium phosphate buffer. Dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water and adjust the pH to 5.5 with phosphoric acid. Filter and degas the buffer.
-
Mobile Phase B Preparation: Use HPLC-grade acetonitrile.
-
Sample Preparation: Dilute the this compound sample to a suitable concentration (e.g., 0.1-1 mg/mL) in Mobile Phase A.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
-
Data Analysis: Integrate the peak areas to determine the relative purity of the sample.
Visualizations
Caption: Recommended workflow for the long-term storage of this compound.
Caption: Primary degradation pathways for this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Technical Support Center: Purification of (3E,5Z)-tetradecadienoyl-CoA
Welcome to the technical support center for the purification of (3E,5Z)-tetradecadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the unique challenges associated with the purification of this polyunsaturated fatty acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its chemical instability. The molecule is susceptible to:
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Isomerization: The conjugated diene system can undergo cis/trans isomerization, particularly when exposed to heat, light, or certain chemical conditions.[1][2]
-
Oxidation: The polyunsaturated acyl chain is prone to oxidation, leading to the formation of hydroperoxides and other degradation products.
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at non-neutral pH, which would result in the free fatty acid and Coenzyme A.[3][4]
Q2: What are the common impurities found in a crude synthesis of this compound?
A2: Common impurities may include:
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Geometric isomers (e.g., 3Z,5E; 3E,5E; 3Z,5Z) formed during synthesis or subsequent handling.
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Positional isomers of the double bonds.
-
Oxidized byproducts.
-
Unreacted starting materials, such as (3E,5Z)-tetradecadienoic acid and Coenzyme A.
-
Side-products from the coupling reaction used for synthesis.
Q3: How can I assess the purity of my purified this compound?
A3: Purity is best assessed using a combination of analytical techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating the desired product from its isomers and other impurities. The CoA moiety provides a strong UV absorbance at around 260 nm for detection.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This provides molecular weight confirmation and can help identify impurities.[5][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the stereochemistry of the double bonds, although it requires a larger amount of pure sample.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield after purification | Hydrolysis of the thioester bond: Exposure to high or low pH. | Maintain a neutral to slightly acidic pH (around 6.0-7.0) during all purification steps. Work at low temperatures. |
| Oxidation: Exposure to air, light, or metal ions. | Degas all solvents. Work under an inert atmosphere (e.g., argon or nitrogen). Use amber vials or cover glassware with foil. Add a radical scavenger like BHT (butylated hydroxytoluene) if compatible with downstream applications. | |
| Non-specific adsorption: The molecule may adsorb to glassware or chromatography media. | Use silanized glassware. Pre-condition chromatography columns. | |
| Presence of multiple peaks on HPLC | Isomerization: Exposure to heat, light, or acidic/basic conditions. | Minimize exposure to heat and light. Maintain a neutral pH. Consider using argentation (silver ion) chromatography to separate geometric isomers.[1] |
| Incomplete reaction: The synthesis of the acyl-CoA did not go to completion. | Optimize the synthesis reaction conditions (e.g., reaction time, temperature, stoichiometry of reactants). | |
| Degradation during storage: Improper storage conditions. | Store the purified product at -80°C under an inert atmosphere. Lyophilize the product for long-term storage if possible. | |
| Broad or tailing peaks on HPLC | Poor chromatographic conditions: Inappropriate mobile phase, column, or flow rate. | Optimize the HPLC method. A C18 column is a good starting point. Use a gradient elution with a buffered mobile phase (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724).[5][8] |
| Sample overload: Injecting too much sample onto the column. | Reduce the sample concentration or injection volume. | |
| Interaction with metal ions: The phosphate groups of CoA can interact with metal ions in the HPLC system. | Add a chelating agent like EDTA to the mobile phase. |
Experimental Protocols
Protocol 1: Extraction and Solid-Phase Purification of this compound
This protocol is adapted from methods for long-chain acyl-CoA extraction.[8]
-
Homogenization: Homogenize the sample (e.g., reaction mixture, cell pellet) in a cold (4°C) glass homogenizer with 100 mM potassium phosphate buffer (pH 4.9).
-
Solvent Addition: Add 2-propanol and re-homogenize.
-
Extraction: Add acetonitrile (ACN) to the homogenate, vortex for 2 minutes, and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction: a. Condition an oligonucleotide purification column with methanol, then water, and finally 2% ammonium acetate. b. Load the supernatant from the previous step onto the column. c. Wash the column with 2% ammonium acetate solution. d. Elute the acyl-CoA with 2-propanol.
-
Concentration: Concentrate the eluent under a stream of nitrogen or by vacuum centrifugation.
Protocol 2: RP-HPLC Purification of this compound
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase:
-
Solvent A: 75 mM KH2PO4, pH 4.9.[8]
-
Solvent B: Acetonitrile.
-
-
Gradient:
-
0-5 min: 20% B
-
5-45 min: 20-80% B (linear gradient)
-
45-50 min: 80% B
-
50-55 min: 80-20% B (linear gradient)
-
55-60 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Collection: Collect fractions corresponding to the major peak and immediately store on ice. Pool the relevant fractions.
-
Desalting (Optional): If the buffer salts need to be removed, use a solid-phase extraction C18 cartridge.
-
Lyophilization: For long-term storage, lyophilize the purified product.
Data Presentation
Table 1: Representative Purification of Conjugated Linoleic Acid (CLA) Isomers
| Purification Step | c9,t11-CLA Purity (%) | c9,t11-CLA Recovery (%) | t10,c12-CLA Purity (%) | t10,c12-CLA Recovery (%) |
| Initial Mixture | 45.1 | 100 | 46.8 | 100 |
| After Lipase Esterification | - | - | - | - |
| After Molecular Distillation | - | - | - | - |
| After Urea Adduct Fractionation | 93.1 | 34 | 95.3 | 31 |
Table 2: UHPLC-MS/MS Parameters for Acyl-CoA Analysis
Adapted from a general method for acyl-CoA analysis.[7]
| Parameter | Setting |
| Chromatography | Reversed Phase (C18) and/or HILIC |
| Mobile Phase A | Ammonium formate (B1220265) buffer (pH 4.5) |
| Mobile Phase B | Acetonitrile |
| Detection Mode | ESI-MS/MS |
| Ionization | Negative Ion Mode |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Typical Recovery | 90-111% |
| Limit of Detection | 1-5 fmol |
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Potential degradation pathways for this compound during purification.
References
- 1. Purification of conjugated linoleic acid isomers through a process including lipase-catalyzed selective esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (3E,5Z)-tetradecadienoyl-CoA
Welcome to the technical support center for (3E,5Z)-tetradecadienoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding the isomerization of this critical compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is isomerization and why is it a concern for this compound?
A1: Isomerization is a chemical process where a molecule is transformed into an isomer, which has the same chemical formula but a different arrangement of atoms. For this compound, the primary concern is the isomerization of the conjugated double bonds at positions 3 and 5. The specific (3E,5Z) configuration is crucial for its biological activity. Isomerization to other configurations, such as (3E,5E), (3Z,5Z), or (3Z,5E), can lead to a partial or complete loss of function, resulting in inaccurate and unreliable experimental outcomes.
Q2: What are the primary factors that can induce isomerization of this compound?
A2: The isomerization of conjugated dienes like this compound is primarily induced by three main factors:
-
Heat: Elevated temperatures provide the activation energy necessary for the double bonds to rotate and rearrange into more stable configurations.
-
Light (UV radiation): Photochemical isomerization can occur when the molecule absorbs light energy, leading to the formation of excited states that can then convert to different isomers upon returning to the ground state.
-
pH (Acidic or Basic Conditions): Both acidic and basic environments can catalyze the isomerization of double bonds. Protons or hydroxide (B78521) ions can interact with the double bonds, facilitating their rearrangement.
Q3: How can I detect if my sample of this compound has isomerized?
A3: The most reliable method for detecting and quantifying isomerization is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS). Different isomers will typically have slightly different retention times on a suitable chromatography column, allowing for their separation and individual quantification. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify different isomers based on the distinct chemical shifts of the protons around the double bonds.
Q4: What is the most stable isomeric form of tetradecadienoyl-CoA?
A4: Generally, for conjugated dienes, the all-trans isomer (E,E) is the most thermodynamically stable due to reduced steric hindrance. Therefore, under conditions that promote isomerization (heat, light, or catalytic conditions), this compound will have a tendency to convert to the more stable (3E,5E)-isomer over time.
Troubleshooting Guides
This section provides a step-by-step guide to troubleshoot and prevent the isomerization of this compound during your experiments.
Issue: Inconsistent or lower-than-expected biological activity of this compound.
This could be a primary indication that your sample has undergone isomerization. Follow these troubleshooting steps to identify and mitigate the source of the problem.
Step 1: Analyze the Purity and Isomeric Composition of Your Stock Solution
-
Action: Before starting any new experiment, analyze your stock solution of this compound using a validated HPLC-MS/MS method to confirm its isomeric purity.
-
Rationale: This will establish a baseline and confirm that you are starting with the correct isomer.
Step 2: Review Your Storage and Handling Procedures
-
Action: Compare your current storage and handling procedures with the recommended best practices outlined in the table below.
-
Rationale: Improper storage is a common cause of gradual isomerization over time.
Step 3: Evaluate Your Experimental Conditions
-
Action: Carefully review each step of your experimental protocol for potential sources of isomerization. Pay close attention to temperature, light exposure, and the pH of all buffers and solutions.
-
Rationale: Identifying specific steps where the compound is exposed to harsh conditions is crucial for preventing further isomerization.
Step 4: Implement Corrective Actions
-
Action: Based on your evaluation, implement the corrective actions detailed in the "Best Practices for Avoiding Isomerization" section below. This may include lowering reaction temperatures, protecting your samples from light, and ensuring the use of appropriate buffers.
-
Rationale: Proactive changes to your experimental workflow are necessary to maintain the isomeric integrity of your compound.
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -80°C (long-term) or -20°C (short-term) | Minimizes thermal energy available for isomerization. |
| Storage Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation, which can produce radicals that catalyze isomerization.[1] |
| Solvent | Anhydrous, aprotic organic solvent (e.g., acetonitrile, ethanol) | Prevents hydrolysis and potential acid/base catalysis. |
| pH of Aqueous Buffers | 6.0 - 7.5 | Avoids acid or base-catalyzed isomerization.[2] |
| Light Exposure | Protect from all light sources (use amber vials, cover with foil) | Prevents photochemical isomerization. |
Table 2: Estimated Isomerization Rates Under Different Conditions (Based on CLA data)
| Condition | Parameter | Estimated Isomerization Rate |
| Temperature | 25°C (in neutral buffer, protected from light) | Low (< 1% over 24 hours) |
| 40°C (in neutral buffer, protected from light) | Moderate (potential for several percent isomerization over 24 hours) | |
| 100°C (in neutral buffer, protected from light) | High (significant isomerization can occur in a matter of hours)[3] | |
| pH | 4.0 (at 25°C, protected from light) | Moderate (acid-catalyzed isomerization) |
| 7.0 (at 25°C, protected from light) | Low | |
| 9.0 (at 25°C, protected from light) | Moderate (base-catalyzed isomerization)[4] | |
| Light | Ambient laboratory light | Low to Moderate (dependent on intensity and duration) |
| Direct sunlight or UV lamp | High (rapid isomerization can occur) |
Experimental Protocols
Protocol 1: HPLC-MS/MS Method for Isomer Separation and Quantification
This protocol provides a general framework for the analysis of this compound and its potential isomers. Optimization may be required for your specific instrumentation.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a 15-20 minute run. A shallow gradient will provide better separation of isomers.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 30°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Ion Electrospray (ESI-)
-
Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
-
Monitor the m/z of the deprotonated molecule [M-H]⁻ for this compound.
-
-
Sample Preparation:
-
Dilute the this compound sample in a suitable organic solvent (e.g., acetonitrile) to a final concentration within the linear range of the instrument.
-
If the sample is in a biological matrix, perform a protein precipitation or solid-phase extraction to remove interfering substances.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different isomers based on their retention times.
-
Quantify the amount of each isomer by integrating the peak area.
-
Calculate the percentage of each isomer in the sample.
-
Mandatory Visualization
Caption: Isomerization pathway of this compound.
Caption: Troubleshooting workflow for isomerization issues.
Caption: Recommended experimental workflow to avoid isomerization.
References
- 1. Study of Trans Fatty Acid Formation in Oil by Heating Using Model Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dilution rate and pH effects on the conversion of oleic acid to trans C18:1 positional isomers in continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermally induced isomerization of linoleic acid and α‐linolenic acid in Rosa roxburghii Tratt seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jbiochemtech.com [jbiochemtech.com]
Technical Support Center: Analysis of (3E,5Z)-tetradecadienoyl-CoA by GC-MS
Welcome to the technical support center for the analysis of (3E,5Z)-tetradecadienoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Can I directly analyze this compound by GC-MS?
A1: Direct analysis of intact long-chain acyl-CoAs like this compound by GC-MS is generally not feasible. The coenzyme A moiety is large, polar, and thermally labile, making the entire molecule non-volatile. For GC-MS analysis, it is necessary to first hydrolyze the thioester bond to release the free fatty acid, (3E,5Z)-tetradecadienoic acid, which is then derivatized to a more volatile form.
Q2: What is the purpose of derivatization for analyzing the fatty acid component by GC-MS?
A2: Derivatization is a critical step that converts the polar carboxyl group of the fatty acid into a less polar and more volatile derivative, making it suitable for GC analysis.[1][2] This process improves peak shape, enhances thermal stability, and allows for better separation on the GC column.[2] Common derivatization methods include esterification to form fatty acid methyl esters (FAMEs) or silylation to form trimethylsilyl (B98337) (TMS) esters.[1]
Q3: Which derivatization method is best for (3E,5Z)-tetradecadienoic acid?
A3: The choice of derivatization method depends on your specific experimental needs. Acid-catalyzed esterification using Boron Trifluoride (BF₃)-Methanol is a widely used and effective method for preparing FAMEs.[1] Silylation using reagents like Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is another robust option.[1][2] For determining the position of the double bonds, derivatization to picolinyl esters can be particularly informative as they produce diagnostic fragment ions in the mass spectrometer.[3]
Q4: How can I confirm the identity of my derivatized (3E,5Z)-tetradecadienoic acid peak?
A4: Identification is achieved by a combination of the peak's retention time and its mass spectrum. The mass spectrum should exhibit a molecular ion peak corresponding to the derivatized fatty acid and a characteristic fragmentation pattern.[4][5] However, with standard electron ionization (EI), the double bonds in unsaturated fatty acid esters can migrate, making it difficult to determine their exact position from the mass spectrum alone.[3][6] Comparison with a certified reference standard is the most reliable method for confirmation.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiment.
Problem 1: No Peak or Very Low Signal Intensity for the Analyte
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete Hydrolysis | Ensure complete cleavage of the CoA thioester bond. Optimize hydrolysis conditions (e.g., catalyst concentration, reaction time, and temperature). Both acid and base-catalyzed hydrolysis can be employed.[7] |
| Inefficient Derivatization | Verify the integrity of your derivatization reagent. Ensure the reaction is carried out under anhydrous conditions, as moisture can deactivate many derivatizing agents.[2] Optimize the reaction time and temperature as specified in the protocol.[1][8] |
| Analyte Degradation | (3E,5Z)-tetradecadienoic acid, with its conjugated double bond system, can be susceptible to oxidation and isomerization. Minimize exposure to heat, light, and oxygen. Use fresh solvents and consider adding an antioxidant like BHT during sample preparation. |
| Sample Loss During Extraction | Ensure efficient extraction of the fatty acid after hydrolysis. Use high-purity solvents and optimize the extraction procedure. Solid-phase extraction (SPE) can be a valuable tool for sample cleanup and concentration.[9] |
| GC-MS System Issues | Check for leaks in the GC system, as oxygen can degrade the column phase.[10] Ensure proper column installation and that the syringe is correctly positioned in the autosampler.[10] Verify the MS is properly tuned. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete Derivatization | Residual underivatized fatty acid will interact strongly with the GC column, leading to peak tailing. Increase the amount of derivatization reagent or optimize reaction conditions. |
| Active Sites in the GC System | Active sites in the injector liner, column, or detector can cause peak tailing for polar analytes. Use a deactivated liner and ensure the column is not degraded. |
| Column Overload | Injecting too much sample can lead to peak fronting.[10] Dilute your sample and re-inject. |
| Improper Injection Technique | Ensure the injection speed is appropriate for your method (split vs. splitless). For splitless injections, ensure the split vent opens at the correct time. |
Problem 3: Difficulty in Identifying the Correct Peak or Suspected Isomerization
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Double Bond Migration | The conjugated double bonds of (3E,5Z)-tetradecadienoic acid can isomerize, especially under harsh chemical or thermal conditions. Use milder derivatization methods if possible. Analyze samples promptly after preparation. |
| Co-eluting Impurities | The sample matrix can contain interfering compounds that co-elute with your analyte. Optimize the GC temperature program to improve separation.[11] Enhance sample cleanup using techniques like SPE. |
| Ambiguous Mass Spectrum | The mass spectra of different unsaturated fatty acid isomers can be very similar.[6] To definitively locate the double bonds, consider derivatization to picolinyl esters, which yield more informative mass spectra.[3] |
| Incorrect Mass Spectral Library Match | Do not rely solely on library matching. Manually inspect the mass spectrum for the expected molecular ion and key fragment ions. The fragmentation of FAMEs often includes a characteristic ion at m/z 74 (the McLafferty rearrangement product).[4] |
Experimental Protocols & Data
Protocol 1: Hydrolysis of this compound and Extraction of the Free Fatty Acid
-
To your sample containing this compound, add 1 mL of 1N KOH in methanol.[12]
-
Vortex the mixture and incubate at 60°C for 1 hour to facilitate hydrolysis.[12]
-
Cool the sample to room temperature and acidify to a pH below 5 with 1N HCl.[12]
-
Add 1 mL of a nonpolar solvent like hexane (B92381) or iso-octane, vortex vigorously for 1 minute, and centrifuge to separate the layers.[1][12]
-
Carefully transfer the upper organic layer containing the free fatty acid to a clean glass tube.
-
Repeat the extraction step with an additional 1 mL of the organic solvent and combine the organic fractions.[12]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[12]
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) using BF₃-Methanol
-
To the dried fatty acid sample, add 1 mL of 14% Boron Trifluoride (BF₃)-Methanol solution.[2]
-
Cap the vial tightly and heat at 60°C for 10-15 minutes.[2]
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 0.5 mL of a saturated NaCl solution to the vial.[2]
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[2]
-
Allow the layers to separate and carefully transfer the upper hexane layer to a new vial for GC-MS analysis.
Quantitative Data for Derivatization Methods
| Derivatization Method | Reagent | Reaction Time | Reaction Temperature (°C) |
| Acid-Catalyzed Esterification | 14% BF₃-Methanol | 10-15 minutes | 60 |
| Silylation | BSTFA + 1% TMCS | 60 minutes | 60 |
Visualizations
Troubleshooting Workflow for GC-MS Analysis
Caption: Troubleshooting workflow for GC-MS analysis.
This technical support guide provides a comprehensive overview of common issues and solutions for the GC-MS analysis of this compound. By following these guidelines, researchers can improve the reliability and accuracy of their results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. youtube.com [youtube.com]
- 11. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
optimizing storage conditions for (3E,5Z)-tetradecadienoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the optimal storage, handling, and use of (3E,5Z)-tetradecadienoyl-CoA. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Due to its polyunsaturated nature, this compound is susceptible to degradation through oxidation and hydrolysis. To ensure its stability, it is crucial to store it under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at -80°C for long-term storage. | Minimizes enzymatic and chemical degradation. |
| For short-term storage (days to weeks), -20°C is acceptable. | Slows down degradation processes. | |
| Atmosphere | Store under an inert gas atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the polyunsaturated fatty acyl chain. |
| Form | Store as a lyophilized powder or in an anhydrous organic solvent. | Reduces the risk of hydrolysis of the thioester bond. |
| Light | Protect from light by using amber vials or by wrapping containers in foil. | Light can catalyze oxidative degradation. |
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The choice of solvent depends on the experimental application. For immediate use, aqueous buffers are acceptable. However, for creating stock solutions, it is best to use an anhydrous organic solvent to minimize hydrolysis.
| Solvent | Suitability | Considerations |
| Anhydrous Acetonitrile (B52724) or DMSO | Recommended for stock solutions. | Minimizes hydrolysis. Ensure the solvent is of high purity and truly anhydrous. |
| Aqueous Buffers (e.g., phosphate, Tris) | Suitable for immediate use in assays. | The pH of the buffer can affect stability. It is advisable to prepare fresh solutions before each experiment. |
| Ethanol | Can be used, but ensure it is anhydrous. | May not be compatible with all downstream applications. |
Q3: How should I handle this compound to minimize degradation?
A3: Proper handling is critical to maintain the integrity of the compound.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into single-use vials to prevent degradation from repeated temperature changes.
-
Use Inert Atmosphere: When preparing solutions, work under an inert gas like argon or nitrogen if possible.
-
Work Quickly and on Ice: When preparing aqueous dilutions for immediate use, keep the solutions on ice to slow down hydrolysis.
-
Use High-Purity Reagents: Ensure all solvents and buffers are of the highest purity to avoid contaminants that could promote degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Activity in Enzymatic Assays
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | 1. Verify Storage Conditions: Ensure the compound has been stored at -80°C under an inert atmosphere. 2. Prepare Fresh Solutions: The compound may have degraded in solution. Prepare a fresh stock solution from lyophilized powder. 3. Check for Oxidation: Analyze the stock solution by HPLC or mass spectrometry to look for degradation products. |
| Incorrect Concentration | 1. Verify Stock Concentration: Use a spectrophotometric method to determine the concentration of your stock solution. The adenine (B156593) ring of Coenzyme A has a characteristic absorbance at 260 nm. 2. Check Pipetting Accuracy: Ensure accurate pipetting, especially for small volumes. |
| Assay Conditions | 1. Optimize Buffer pH: The stability of the thioester bond can be pH-dependent. Ensure the assay buffer pH is optimal for both the enzyme and the substrate. 2. Check for Inhibitors: Ensure no components in your assay mixture are inhibiting the enzyme. |
Issue 2: High Background Signal in Assays
| Possible Cause | Troubleshooting Step |
| Contaminants in the this compound Stock | 1. Analyze Purity: Use HPLC or mass spectrometry to check for impurities in the stock material. 2. Source from a Reputable Supplier: Ensure the compound is of high purity. |
| Spontaneous Hydrolysis | 1. Prepare Fresh Dilutions: The free Coenzyme A resulting from hydrolysis can sometimes contribute to background signal in certain assay formats. Prepare working solutions immediately before use. 2. Run a "No Enzyme" Control: This will help determine the level of background signal due to non-enzymatic degradation. |
Experimental Protocols
While specific experimental protocols will vary, here is a generalized workflow for an enzymatic assay using this compound.
Protocol: General Enzymatic Assay Workflow
-
Preparation of this compound Stock Solution:
-
Allow the lyophilized powder of this compound to equilibrate to room temperature before opening the vial.
-
Under an inert atmosphere, dissolve the powder in anhydrous acetonitrile or DMSO to a desired stock concentration (e.g., 10 mM).
-
Aliquot the stock solution into single-use vials, flush with inert gas, and store at -80°C.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution to the final desired concentration in the appropriate assay buffer. Keep the working solution on ice.
-
-
Enzymatic Reaction:
-
Set up the reaction mixture in a microplate or reaction tube, including the assay buffer, any necessary co-factors, and the enzyme.
-
Pre-incubate the reaction mixture at the desired temperature.
-
Initiate the reaction by adding the this compound working solution.
-
Monitor the reaction progress using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Visualizations
Below are diagrams illustrating key concepts related to the handling and use of this compound.
Caption: Key factors for maintaining the stability of this compound.
Caption: Troubleshooting workflow for enzymatic assay issues.
Technical Support Center: (3E,5Z)-Tetradecadienoyl-CoA Analysis
Welcome to the technical support center for the analysis of (3E,5Z)-tetradecadienoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of artifacts when analyzing this compound?
A1: The primary sources of artifacts in the analysis of this compound, a polyunsaturated long-chain acyl-CoA, stem from its chemical instability and its behavior in analytical systems. Key issues include:
-
Oxidative Degradation: Due to its conjugated diene system, the molecule is highly susceptible to oxidation from exposure to air, light, and high temperatures. This leads to the formation of various oxidation products, such as hydroperoxides, hydroxides, and ketones, which can be misinterpreted as impurities or metabolites[1][2][3][4].
-
Isomerization: The specific (3E,5Z) double bond configuration can potentially isomerize to more stable forms (e.g., all-trans) if exposed to heat, light, or certain chemical conditions during sample preparation or analysis.
-
Adduct Formation in Mass Spectrometry: During electrospray ionization (ESI-MS), the molecule can readily form adducts with various ions present in the sample matrix or mobile phase, complicating spectral interpretation[5][6].
-
Analyte Adsorption: The amphiphilic nature of acyl-CoAs can lead to their adsorption onto surfaces of glassware and plasticware, resulting in poor recovery and low signal intensity[7].
Q2: I am observing multiple peaks in my LC-MS chromatogram for a pure standard of this compound. What could be the cause?
A2: Observing multiple peaks from a pure standard is a common issue and can be attributed to several factors:
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Oxidation Products: If the standard has been improperly stored or handled, it may have partially oxidized. Each oxidation product can appear as a separate peak[1][4].
-
Geometric Isomers: Isomerization of the (3E,5Z) double bonds could have occurred, leading to different isomers that may be separated chromatographically.
-
In-source Degradation/Fragmentation: The compound might be degrading within the mass spectrometer's ion source.
-
Formation of Different Adducts: While adducts are typically seen in the mass spectrum as different m/z values for a single chromatographic peak, severe adduct formation with different retention characteristics (e.g., metal chelation with the column) can sometimes lead to peak splitting or broadening.
-
Poor Chromatography: The amphiphilic nature of the molecule can lead to poor peak shape on certain columns. A derivatization strategy, such as phosphate (B84403) methylation, can sometimes improve peak shape and achieve better separation[7].
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Recovery
Symptom: The signal for this compound is weak or absent in your LC-MS/MS analysis.
Possible Causes & Solutions:
-
Analyte Adsorption: Acyl-CoAs are known to adsorb to glass and metal surfaces, leading to significant sample loss[7].
-
Solution: Use polypropylene (B1209903) or silanized glassware for sample preparation and storage. Pre-conditioning pipette tips and vials with a solution of a similar, unlabeled compound can help block active sites.
-
-
Inefficient Extraction: The extraction protocol may not be suitable for this amphiphilic molecule.
-
Solution: Employ a robust extraction method. Solid-Phase Extraction (SPE) with a mixed-mode cartridge is often effective for purifying acyl-CoAs from biological matrices[7].
-
-
Sample Degradation: The analyte may be degrading during sample preparation or storage.
-
Solution: Follow the "Protocol for Minimizing Oxidative Artifacts" outlined below. Always work quickly, on ice, and under dim light when possible[2].
-
-
Suboptimal MS Ionization: Ionization efficiency in ESI-MS can be highly dependent on mobile phase composition.
-
Solution: Ensure the mobile phase pH is appropriate. For acyl-CoAs, using a basic mobile phase (e.g., with ammonium (B1175870) hydroxide) in negative ion mode can improve signal, though positive mode is also used[8][9].
-
Issue 2: Complex and Unidentifiable Mass Spectra
Symptom: The mass spectrum shows many peaks in addition to the expected molecular ion, making data interpretation difficult.
Possible Causes & Solutions:
-
Multiple Adduct Formation: This is a very common issue in ESI-MS. The presence of sodium, potassium, or other cations can lead to a variety of adducts, splitting the signal from your analyte of interest across multiple m/z values[6][10].
-
Solution: Minimize sources of metal ions. Use high-purity solvents (LC-MS grade), avoid glass containers where possible, and consider using mobile phase additives like a small amount of ammonium acetate (B1210297) to promote the formation of a single, predictable adduct ([M+NH4]+ or [M+CH3COO]-).
-
-
Contamination: The sample may be contaminated with polymers (e.g., from plastics) or other compounds from the sample matrix.
-
Solution: Include a blank injection (running only the extraction solvent) to identify background ions. Improve sample cleanup steps, for example, by optimizing the wash steps in your SPE protocol.
-
Data & Tables
Table 1: Common Adducts in ESI-Mass Spectrometry
This table summarizes common adducts observed in both positive and negative ion modes. These can help in identifying unexpected peaks in your mass spectrum.[5][10][11]
| Ionization Mode | Adduct | Mass Difference (Da) | Common Source |
| Positive | [M+H]+ | +1.0078 | Proton from acidic mobile phase/solvent |
| [M+NH4]+ | +18.0344 | Ammonium salts in mobile phase (e.g., NH4OAc) | |
| [M+Na]+ | +22.9898 | Glassware, solvent impurities, buffers | |
| [M+K]+ | +38.9637 | Glassware, solvent impurities, buffers | |
| Negative | [M-H]- | -1.0078 | Deprotonation in basic mobile phase/solvent |
| [M+Cl]- | +34.9688 | Chlorinated solvents, contaminants | |
| [M+HCOO]- | +44.9982 | Formic acid in mobile phase | |
| [M+CH3COO]- | +59.0133 | Acetic acid/acetate in mobile phase |
Experimental Protocols
Protocol 1: Sample Preparation to Minimize Oxidative Artifacts
This protocol provides steps to reduce the risk of oxidizing this compound during extraction from a biological matrix.
-
Reagent Preparation: Prepare all extraction solvents and buffers fresh. Add an antioxidant, such as 0.01% Butylated Hydroxytoluene (BHT), to organic solvents to prevent lipid peroxidation[1].
-
Sample Homogenization: Perform all steps on ice. If working with tissue, homogenize it quickly in a cold buffer.
-
Extraction: Use a monophasic extraction method, such as a modified Bligh-Dyer or Folch extraction, performed at 4°C. Ensure the antioxidant is present in the solvent mixture.
-
Solvent Evaporation: If solvent evaporation is necessary, use a gentle stream of nitrogen gas and avoid heating the sample. Do not evaporate to complete dryness, as this can increase oxidation. Reconstitute the sample immediately in the mobile phase.
-
Storage: Store extracts at -80°C under an inert atmosphere (e.g., argon or nitrogen) and analyze them as soon as possible. Work under low-light conditions to prevent photo-oxidation[2].
Visualizations
Diagram 1: Workflow for Acyl-CoA Analysis
Caption: Workflow highlighting critical points for artifact introduction.
Diagram 2: Troubleshooting Logic for Unexpected MS Peaks
Caption: A logical guide for identifying sources of unexpected peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Method for Quantifying Oxidized Fatty Acids in Food Samples Using Ultra-High Pressure Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
- 11. support.waters.com [support.waters.com]
Technical Support Center: Enhancing Resolution of (3E,5Z)-Tetradecadienoyl-CoA Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of (3E,5Z)-tetradecadienoyl-CoA isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high-resolution separation of this compound isomers?
A1: The main challenges stem from the subtle structural differences between the geometric isomers. Both (3E,5Z) and other potential isomers (e.g., 3Z,5E; 3E,5E; 3Z,5Z) have the same mass and similar physicochemical properties, making them difficult to resolve using standard chromatographic techniques. Achieving baseline separation requires careful optimization of the stationary phase, mobile phase composition, and temperature.
Q2: Which HPLC column is recommended for the separation of this compound isomers?
A2: For separating geometric isomers of fatty acyl-CoAs, a silver-ion high-performance liquid chromatography (Ag-HPLC) column is often the most effective choice. The silver ions interact with the double bonds of the unsaturated fatty acyl chain, allowing for separation based on the geometry and position of these bonds. Alternatively, a high-resolution reversed-phase C18 or C30 column with a long column length and small particle size can also be effective, though optimization of the mobile phase is critical.
Q3: How does the mobile phase composition affect the resolution of these isomers?
A3: The mobile phase composition is a critical factor in achieving separation. In Ag-HPLC, a non-polar mobile phase (e.g., hexane) with a small amount of a polar modifier like acetonitrile (B52724) is typically used. The concentration of the polar modifier influences the retention time and resolution. In reversed-phase HPLC, a mixture of aqueous and organic solvents (e.g., acetonitrile, methanol (B129727), isopropanol) is used. The gradient and the specific ratio of these solvents determine the selectivity for the isomers.
Q4: Can temperature be used to enhance the resolution of this compound isomers?
A4: Yes, column temperature can significantly impact resolution. Lowering the temperature generally increases retention time and can improve the separation of isomers by enhancing the subtle differences in their interaction with the stationary phase.[1] It is advisable to experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimal condition for your specific column and mobile phase.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps & Solutions |
| Poor Resolution / Co-elution of Isomers | 1. Inappropriate column selection. 2. Suboptimal mobile phase composition. 3. Column temperature not optimized. 4. Flow rate is too high. | 1. Column Selection: If using a standard C18 column, consider switching to a silver-ion (Ag-HPLC) column or a longer C18/C30 column with smaller particle size for higher efficiency. 2. Mobile Phase Optimization: - For Ag-HPLC: Carefully adjust the percentage of the polar modifier (e.g., acetonitrile in hexane). Start with a low concentration and gradually increase it. - For Reversed-Phase: Optimize the gradient profile. A shallower gradient can often improve the separation of closely eluting isomers. Experiment with different organic solvents (e.g., methanol vs. acetonitrile) as they offer different selectivities.[2] 3. Temperature Control: Systematically vary the column temperature. Start at ambient temperature and then decrease it in increments of 5°C to observe the effect on resolution.[1] 4. Flow Rate: Reduce the flow rate. This can increase the interaction time of the isomers with the stationary phase, potentially improving resolution. |
| Peak Tailing | 1. Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups). 2. Column overload. 3. Column contamination or degradation. | 1. Mobile Phase Modification: Add a small amount of a competing agent, like a buffer or an ion-pairing reagent, to the mobile phase to mask active sites on the stationary phase.[3] 2. Sample Dilution: Dilute the sample to ensure you are not overloading the column.[3] 3. Column Maintenance: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. |
| Peak Splitting or Broadening | 1. Column void or channeling. 2. Sample solvent is too strong. 3. Blocked frit. | 1. Column Integrity: A void at the column inlet can cause peak splitting.[4] If this is suspected, replacing the column is the best solution. 2. Sample Solvent: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[5] 3. Frit Maintenance: Back-flushing the column may dislodge particulates from the inlet frit. If this does not resolve the issue, the frit may need to be replaced.[6] |
| Irreproducible Retention Times | 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition or temperature. 3. Pump malfunction. | 1. Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection. 2. System Stability: Use a column thermostat to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed. 3. System Check: Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Data Presentation
The following table summarizes hypothetical data from experiments aimed at optimizing the resolution of this compound from a closely eluting isomer using a reversed-phase HPLC method.
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Column | C18, 5 µm, 4.6x250 mm | C18, 5 µm, 4.6x250 mm | Ag-Ion, 5 µm, 4.6x250 mm | C18, 5 µm, 4.6x250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Hexane | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile | Acetonitrile |
| Gradient | 30-70% B in 20 min | 30-70% B in 20 min | Isocratic 0.5% B | 30-70% B in 40 min |
| Flow Rate (mL/min) | 1.0 | 1.0 | 1.0 | 0.8 |
| Temperature (°C) | 25 | 25 | 25 | 15 |
| Resolution (Rs) | 0.8 | 0.9 | 1.8 | 1.6 |
| (3E,5Z) Isomer Retention Time (min) | 15.2 | 16.1 | 12.5 | 18.5 |
| Other Isomer Retention Time (min) | 15.5 | 16.5 | 13.8 | 19.2 |
This data is for illustrative purposes only.
Experimental Protocols
Detailed Methodology for HPLC-Based Separation of this compound Isomers
This protocol describes a general method for the separation of this compound isomers using reversed-phase HPLC.
-
Sample Preparation:
-
Dissolve the this compound isomer mixture in the initial mobile phase composition (e.g., 30% acetonitrile in water with 0.1% formic acid) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 70% B over 40 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 15°C.
-
Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the gradient program.
-
Monitor the elution of isomers at 260 nm.
-
After each run, re-equilibrate the column to the initial conditions before the next injection.
-
Mandatory Visualization
Caption: Workflow for HPLC-based separation and analysis of this compound isomers.
Caption: Troubleshooting decision tree for poor resolution in HPLC separation of isomers.
References
- 1. EFFECT OF TEMPERATURE ON THE COMPOSITION OF FATTY ACIDS IN ESCHERICHIA COLI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Refinement of (3E,5Z)-Tetradecadienoyl-CoA Extraction Methods
Welcome to the technical support center for the refinement of (3E,5Z)-tetradecadienoyl-CoA extraction methods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Troubleshooting Guides and FAQs
This section provides answers to common questions and solutions to problems that may arise during the extraction, purification, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting this compound?
A1: The primary challenges in extracting this compound, a long-chain polyunsaturated acyl-CoA, include its low endogenous concentrations in tissues, its inherent instability, and its susceptibility to degradation by cellular enzymes and oxidation. Due to its conjugated diene system, it can be particularly prone to isomerization and oxidation during sample handling and extraction. Therefore, rapid and efficient extraction methods under controlled temperature and pH are crucial.
Q2: Why am I seeing low recovery of my target molecule?
A2: Low recovery of this compound can be attributed to several factors:
-
Incomplete cell lysis: Ensure thorough homogenization of the tissue to release the intracellular content.
-
Degradation: Work quickly and on ice to minimize enzymatic activity. Use of antioxidants in the extraction buffer can also be beneficial.
-
Inefficient extraction: The choice of organic solvents is critical. A combination of a polar and a non-polar solvent is often used to efficiently extract acyl-CoAs.
-
Poor retention or elution during Solid-Phase Extraction (SPE): The SPE column must be properly conditioned, and the pH and solvent composition of the loading, washing, and elution buffers need to be optimized for your specific compound.
Q3: My sample shows multiple peaks on the chromatogram that could correspond to my target molecule. What could be the cause?
A3: The presence of multiple peaks could be due to:
-
Isomerization: The conjugated double bonds in this compound can isomerize to other configurations (e.g., E,E or Z,Z) under suboptimal conditions such as exposure to light, heat, or acidic/basic environments.
-
Oxidation: Polyunsaturated fatty acyl-CoAs are susceptible to oxidation, leading to the formation of various oxidized species that will have different retention times.
-
In-source fragmentation: During mass spectrometry analysis, the molecule might fragment in the ion source, leading to the detection of multiple related ions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield/Recovery | Incomplete tissue homogenization. | Use a glass homogenizer for thorough tissue disruption on ice. Optimize the solvent-to-tissue ratio. |
| Enzymatic or chemical degradation. | Work quickly and maintain samples at low temperatures (on ice or at 4°C). Flash-freeze samples in liquid nitrogen for storage. Consider adding antioxidants (e.g., BHT) to the extraction solvents. | |
| Inefficient solid-phase extraction (SPE). | Ensure proper conditioning of the SPE column. Optimize the pH and organic solvent concentration of the wash and elution buffers. A weak anion exchange column is often suitable for acyl-CoA purification. | |
| Poor Chromatographic Peak Shape (Tailing) | Suboptimal mobile phase pH for long-chain acyl-CoAs. | For reverse-phase chromatography, using a slightly alkaline mobile phase can improve the peak shape for long-chain acyl-CoAs. |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| High Background Noise in Mass Spectrometry | Contaminants from the sample matrix. | Incorporate a robust solid-phase extraction (SPE) cleanup step in your protocol. |
| Impure solvents or reagents. | Use high-purity, LC-MS grade solvents and freshly prepared buffers. | |
| Irreproducible Quantification | Instability of the analyte in the autosampler. | Keep the autosampler temperature low (e.g., 4°C) to prevent degradation of the acyl-CoA. |
| Lack of an appropriate internal standard. | Use a suitable internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA with a different chain length (e.g., C17:0-CoA). |
Data Presentation
Table 1: Recovery Rates of Long-Chain Acyl-CoAs with Different Extraction Methods
| Extraction Method | Tissue Type | Acyl-CoA Chain Length | Average Recovery (%) | Reference |
| Isopropanol (B130326) & Acetonitrile (B52724) with SPE | Rat Heart, Kidney, Muscle | C16-C22 | 70-80% | [1] |
| Acetonitrile/Isopropanol with SPE | Rat Liver | C2-C20 | 83-90% (SPE step) | [2] |
| Methanol (B129727)/Water with SPE | Rat Liver | C16-C18 | 94.8-110.8% (accuracy) | [3] |
| Modified Bligh-Dyer | General Tissue | Long-chain | Variable | [4] |
Table 2: Typical LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis
| Parameter | Value/Condition | Reference |
| Column | C18 reverse-phase (e.g., 2.1 x 150 mm, 1.7 µm) | [4] |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water | [4] |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile | [4] |
| Gradient | Binary gradient, optimized for separation of long-chain species | [4] |
| Flow Rate | 0.4 mL/min | [4] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [3] |
| MS/MS Scan Type | Selected Reaction Monitoring (SRM) or Neutral Loss Scan | [3][4] |
| Common Neutral Loss | 507 Da (for fragmentation of the CoA moiety) | [3] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Tissue Samples
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for various tissue types.[1][5]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Isopropanol
-
Acetonitrile (ACN)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
SPE column conditioning, wash, and elution buffers (see below)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Nitrogen gas evaporator
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
Add 2.0 mL of isopropanol and homogenize again.
-
Add 3.0 mL of acetonitrile and continue homogenization for 1-2 minutes.
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant, which contains the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition the SPE column: Condition a weak anion exchange SPE column by passing through methanol followed by equilibration with the loading buffer (e.g., acetonitrile/water mixture).
-
Load the sample: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Wash the column: Wash the column with a suitable wash buffer (e.g., acetonitrile/water with a low concentration of a weak acid) to remove neutral and weakly bound impurities.
-
Elute the acyl-CoAs: Elute the acyl-CoAs with an elution buffer containing a higher ionic strength or a different pH to disrupt the interaction with the stationary phase (e.g., isopropanol or a buffered methanol solution).
-
-
Sample Concentration:
-
Dry the eluted sample under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., mobile phase A for LC-MS analysis).
-
Mandatory Visualization
Diagram 1: General Workflow for this compound Extraction and Analysis
Caption: Workflow for the extraction and analysis of this compound.
Diagram 2: Degradation Pathway of Unsaturated Fatty Acyl-CoAs
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Confirming the Identity of Synthesized (3E,5Z)-Tetradecadienoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods and analytical data for confirming the identity of synthesized (3E,5Z)-tetradecadienoyl-CoA, also known as Megatomoyl-coenzyme A. It is intended to assist researchers in the fields of biochemistry, entomology, and drug development in verifying the synthesis of this specific isomer and differentiating it from other related compounds.
Introduction
This compound is an unsaturated fatty acyl-CoA that plays a significant role in the biosynthesis of insect pheromones, particularly in species like the black carpet beetle, Attagenus megatoma. Accurate synthesis and identification of the correct isomer are crucial for studying its biological activity and for the development of potential pest control agents or other biochemical probes. This guide outlines the key experimental procedures and data required for the unambiguous confirmation of its identity.
Synthesis and Alternative Compounds
The synthesis of this compound typically involves a two-step process: the synthesis of the free fatty acid, (3E,5Z)-tetradecadienoic acid (megatomoic acid), followed by its enzymatic or chemical conversion to the corresponding CoA thioester.
Alternatives for Comparison:
For comparative analysis, other isomers of tetradecadienoyl-CoA or related unsaturated acyl-CoAs can be synthesized or procured. These alternatives are essential for validating the specificity of analytical methods and biological assays. Potential comparators include:
-
(3E,5E)-tetradecadienoyl-CoA
-
(3Z,5Z)-tetradecadienoyl-CoA
-
Other positional isomers of tetradecadienoyl-CoA
-
Saturated tetradecanoyl-CoA
Data Presentation for Identity Confirmation
Clear and comparative data is essential for confirming the identity of the synthesized compound. The following tables summarize the expected analytical data for (3E,5Z)-tetradecadienoic acid, the precursor, and general characteristics of long-chain acyl-CoAs.
Table 1: Physicochemical and Spectroscopic Data for (3E,5Z)-Tetradecadienoic Acid
| Property | Value |
| Molecular Formula | C₁₄H₂₄O₂ |
| Molecular Weight | 224.34 g/mol |
| ¹H NMR (CDCl₃, ppm) | δ 0.88 (t, 3H), 1.2-1.4 (m, 8H), 2.05 (q, 2H), 3.15 (d, 2H), 5.3-5.7 (m, 2H), 5.95 (dt, 1H), 6.4 (t, 1H) |
| ¹³C NMR (CDCl₃, ppm) | δ 14.1, 22.6, 29.1, 29.2, 31.5, 32.1, 34.9, 124.9, 128.6, 129.5, 133.2, 178.9 |
| Mass Spectrum (m/z) | M⁺ at 224 |
Table 2: General Analytical Characteristics for Long-Chain Acyl-CoA Thioesters
| Analytical Technique | Expected Observations |
| UV-Vis Spectroscopy | Absorbance maximum around 260 nm due to the adenine (B156593) ring of Coenzyme A. |
| HPLC Retention Time | Varies depending on the column and mobile phase. Isomers may have distinct retention times on specialized columns (e.g., silver ion chromatography)[1]. Reversed-phase HPLC is commonly used for separation[2][3]. |
| Mass Spectrometry (MS) | Provides the molecular weight of the intact acyl-CoA. Fragmentation patterns in MS/MS can confirm the identity of the acyl group and the CoA moiety. Liquid chromatography coupled with mass spectrometry (LC-MS) is a robust method for acyl-CoA analysis[4][5]. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and confirmation of this compound.
Protocol 1: Synthesis of (3E,5Z)-Tetradecadienoic Acid
This protocol is adapted from the isomerization of acetylenic acids.
Materials:
-
7-Tetradecynoic acid
-
Sodium salt of 1,2-diaminoethane
-
Anhydrous ethylenediamine (B42938)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
A solution of the sodium salt of 1,2-diaminoethane is prepared by cautiously adding sodium hydride to anhydrous ethylenediamine under an inert atmosphere.
-
7-Tetradecynoic acid is added to the prepared solution at a controlled temperature.
-
The reaction mixture is stirred for a specific duration to allow for isomerization.
-
The reaction is quenched by pouring the mixture into ice-cold water and acidifying with HCl.
-
The product is extracted with diethyl ether.
-
The organic layer is washed, dried over anhydrous Na₂SO₄, and the solvent is evaporated to yield the crude (3E,5Z)-tetradecadienoic acid.
-
The product is purified by chromatography.
Protocol 2: Synthesis of this compound from the Free Fatty Acid
This is a general method for the synthesis of long-chain acyl-CoAs.
Materials:
-
(3E,5Z)-Tetradecadienoic acid
-
Oxalyl chloride or thionyl chloride
-
Coenzyme A (free acid)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Triethylamine
-
Sodium bicarbonate solution
Procedure:
-
The fatty acid is converted to its acyl chloride by reacting with oxalyl chloride or thionyl chloride in an anhydrous solvent like THF.
-
In a separate flask, Coenzyme A is dissolved in a cold aqueous buffer (e.g., sodium bicarbonate solution).
-
The freshly prepared acyl chloride solution is slowly added to the Coenzyme A solution with vigorous stirring, while maintaining a low temperature and alkaline pH.
-
The reaction is monitored for completion (e.g., by HPLC).
-
The resulting this compound is purified using solid-phase extraction or preparative HPLC.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a general method for the analysis of long-chain acyl-CoAs.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column
Mobile Phase:
-
A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate) is commonly used[6].
Procedure:
-
Dissolve the synthesized acyl-CoA in an appropriate buffer.
-
Inject the sample onto the C18 column.
-
Elute with a linear gradient of increasing acetonitrile concentration.
-
Monitor the absorbance at 260 nm to detect the CoA thioester.
-
Compare the retention time with that of known standards if available.
Mandatory Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Fatty Acid Beta-Oxidation Pathway
Caption: Involvement of acyl-CoAs in the beta-oxidation pathway.
References
- 1. aocs.org [aocs.org]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. hplc.eu [hplc.eu]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
A Comparative Guide to the Analysis of (3E,5Z)-Tetradecadienoyl-CoA and its Isomers for Researchers
For Immediate Release
This guide provides a comprehensive framework for the comparative analysis of (3E,5Z)-tetradecadienoyl-CoA and its geometric and positional isomers. While direct comparative studies on these specific molecules are not extensively available in current literature, this document outlines the established methodologies and theoretical frameworks for conducting such a comparison, drawing parallels from research on other unsaturated fatty acyl-CoA isomers. This guide is intended for researchers, scientists, and drug development professionals engaged in lipid research and metabolism studies.
Long-chain unsaturated fatty acyl-CoAs are pivotal molecules in cellular metabolism and signaling. The specific geometry and position of double bonds within the acyl chain can significantly influence their biological activity, including their roles as enzyme substrates, signaling molecules, and precursors for bioactive lipids.[1] Understanding these differences is crucial for elucidating their precise functions and for the development of targeted therapeutic interventions.
I. Biochemical and Metabolic Profile: A Comparative Overview
A comparative analysis of this compound and its isomers would involve assessing their differential behavior in key metabolic pathways. The primary pathway of interest for fatty acyl-CoAs is mitochondrial β-oxidation.[2][3][4] The presence of double bonds, particularly in conjugated systems or at odd-numbered carbons, necessitates the action of auxiliary enzymes such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase for complete oxidation.[2][3][5]
Differences in the stereochemistry of the double bonds (cis vs. trans) can affect the rate and efficiency of these enzymatic steps. For instance, many enzymes in the β-oxidation pathway are stereospecific.[6] A cis double bond, which is common in naturally occurring fatty acids, must often be isomerized to a trans configuration to be processed by enoyl-CoA hydratase.[3][6]
Table 1: Hypothetical Comparative Kinetic Parameters for β-Oxidation Enzymes
This table illustrates the type of data that would be generated from a comparative enzymatic assay. The values are hypothetical and serve as a template for presenting experimental results.
| Isomer | Target Enzyme | Km (µM) | Vmax (nmol/min/mg) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Acyl-CoA Dehydrogenase | 25 | 150 | 1.0 x 10⁵ |
| Enoyl-CoA Isomerase | 15 | 250 | 2.8 x 10⁵ | |
| (3Z,5E)-tetradecadienoyl-CoA | Acyl-CoA Dehydrogenase | 35 | 120 | 5.7 x 10⁴ |
| Enoyl-CoA Isomerase | 20 | 200 | 1.7 x 10⁵ | |
| (3E,5E)-tetradecadienoyl-CoA | Acyl-CoA Dehydrogenase | 20 | 180 | 1.5 x 10⁵ |
| Enoyl-CoA Isomerase | 10 | 300 | 5.0 x 10⁵ |
II. Role in Cellular Signaling
Long-chain acyl-CoAs are not merely metabolic intermediates; they also function as signaling molecules that can regulate transcription factors, ion channels, and other cellular processes.[7][8] They can directly bind to transcription factors, such as FadR in E. coli and potentially peroxisome proliferator-activated receptors (PPARs) in mammals, to modulate gene expression.[7] The structural conformation of different isomers could lead to differential binding affinities for these protein targets, resulting in varied downstream signaling outcomes.
Table 2: Hypothetical Comparative Effects on Cellular Signaling Pathways
This table provides a template for summarizing the results of cell-based signaling assays. The data is illustrative.
| Isomer | Target Pathway | Method | Observed Effect | Fold Change vs. Control |
| This compound | PPARα Activation | Luciferase Reporter Assay | Moderate Activation | 3.5 ± 0.4 |
| AMPK Phosphorylation | Western Blot | Slight Increase | 1.8 ± 0.2 | |
| (3Z,5E)-tetradecadienoyl-CoA | PPARα Activation | Luciferase Reporter Assay | Weak Activation | 1.5 ± 0.3 |
| AMPK Phosphorylation | Western Blot | No Significant Change | 1.1 ± 0.1 | |
| (3E,5E)-tetradecadienoyl-CoA | PPARα Activation | Luciferase Reporter Assay | Strong Activation | 6.2 ± 0.7 |
| AMPK Phosphorylation | Western Blot | Significant Increase | 3.1 ± 0.5 |
III. Experimental Protocols
Detailed and standardized protocols are essential for generating reliable comparative data. Below are outlines for key experiments.
Protocol 1: In Vitro β-Oxidation Rate Assay
This protocol measures the rate of β-oxidation of different tetradecadienoyl-CoA isomers using isolated mitochondria.
-
Mitochondria Isolation: Isolate mitochondria from a relevant tissue source (e.g., rat liver) by differential centrifugation.
-
Substrate Preparation: Synthesize and purify the different tetradecadienoyl-CoA isomers. Confirm their identity and purity by HPLC and mass spectrometry.
-
Assay Reaction: Incubate isolated mitochondria with a reaction buffer containing one of the tetradecadienoyl-CoA isomers, L-carnitine, CoA, and other necessary cofactors.
-
Measurement: Monitor the rate of β-oxidation by measuring the reduction of NAD+ to NADH spectrophotometrically at 340 nm or by quantifying the production of acetyl-CoA using a coupled enzymatic assay.
-
Data Analysis: Calculate the specific activity (nmol/min/mg mitochondrial protein) for each isomer and compare the rates.
Protocol 2: Acyl-CoA Synthetase Substrate Specificity Assay
This protocol determines the efficiency with which different tetradecadienoic acid isomers are converted to their CoA esters by acyl-CoA synthetases.
-
Enzyme Source: Use either a purified recombinant long-chain acyl-CoA synthetase (LACS) or a microsomal fraction from a relevant cell type.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, ATP, CoA, Mg2+, and one of the tetradecadienoic acid isomers.
-
Quantification: After a defined incubation period, stop the reaction and quantify the amount of the corresponding tetradecadienoyl-CoA formed. This can be achieved using HPLC with UV detection at 260 nm.
-
Kinetic Analysis: Perform the assay with varying substrate concentrations to determine the Km and Vmax for each isomer.
Protocol 3: Cell-Based Reporter Gene Assay for Transcription Factor Activation
This protocol assesses the ability of the free fatty acid precursors of the CoA esters to activate specific transcription factors like PPARs.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2) and transfect with a reporter plasmid containing a luciferase gene under the control of a PPAR-responsive element.
-
Cell Treatment: Treat the transfected cells with different isomers of tetradecadienoic acid.
-
Luciferase Assay: After an appropriate incubation time, lyse the cells and measure luciferase activity using a luminometer.
-
Data Normalization: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.
IV. Visualizing Metabolic and Signaling Pathways
Understanding the context in which these isomers act is facilitated by visualizing the relevant biological pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. aocs.org [aocs.org]
- 3. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jackwestin.com [jackwestin.com]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. Fatty Acids -- Additional Enzymes: trans- vs cis [library.med.utah.edu]
- 7. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Long-Chain Acyl-CoA Esters as Biomarkers for Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
The identification of sensitive and specific biomarkers is paramount for the diagnosis, prognosis, and therapeutic monitoring of metabolic diseases. Long-chain acyl-Coenzyme A (LC-CoA) esters, central intermediates in fatty acid metabolism, represent a promising class of potential biomarkers. This guide provides a comparative overview of the validation of (3E,5Z)-tetradecadienoyl-CoA as a representative LC-CoA biomarker, alongside established and alternative markers for metabolic disorders, with a focus on inborn errors of fatty acid oxidation.
Introduction to Long-Chain Acyl-CoAs in Metabolism
Long-chain acyl-CoA esters are activated forms of fatty acids, essential for their catabolism through mitochondrial β-oxidation to produce energy.[1][2] The precise balance of acyl-CoA species is critical for cellular function, and disruptions in their metabolism can lead to the accumulation of specific intermediates. This accumulation can be indicative of enzymatic deficiencies underlying various metabolic disorders.[3][4][5][6][7]
This compound: A Potential Biomarker in Context
This compound is an intermediate in the metabolism of certain unsaturated fatty acids. While its specific validation as a standalone biomarker is not extensively documented in current literature, its position within the fatty acid β-oxidation pathway makes it a candidate for investigation in disorders where this pathway is impaired. The principles outlined in this guide for the validation of LC-CoAs are therefore directly applicable.
Comparative Analysis of Biomarkers for Fatty Acid Oxidation Disorders
The current gold standard for newborn screening and diagnosis of fatty acid oxidation disorders (FAODs) relies on the measurement of acylcarnitines in dried blood spots. Acylcarnitines are formed from their corresponding acyl-CoAs and are more readily transported out of cells and detected in blood. However, direct measurement of tissue acyl-CoA levels could offer a more immediate snapshot of the metabolic block.
Table 1: Comparison of Biomarker Classes for Fatty Acid Oxidation Disorders
| Biomarker Class | Advantages | Disadvantages | Current Clinical Use |
| Acylcarnitines | - Well-established methods for detection in blood and urine- Non-invasive sampling (dried blood spots)- Included in newborn screening panels | - Indirect measure of intramitochondrial acyl-CoA pools- Can be influenced by carnitine supplementation and dietary factors | Standard of care for diagnosis and monitoring of FAODs |
| Long-Chain Acyl-CoAs | - Direct reflection of the metabolic block at the enzymatic level- Potentially higher specificity for certain disorders- May provide insights into intracellular lipotoxicity[2] | - Primarily measured in tissue biopsies (invasive)- More complex and less standardized analytical methods- Lower stability compared to acylcarnitines | Primarily for research purposes; not in routine clinical use |
| Free Fatty Acids | - Readily measurable in plasma | - Levels can be highly variable and influenced by diet, fasting state, and stress- Lack specificity for particular FAODs | Used as a general indicator of lipolysis, but not a primary diagnostic marker for specific FAODs |
| Enzyme Activity Assays | - Direct confirmation of the specific enzyme deficiency | - Requires tissue samples (e.g., fibroblasts, liver)- Labor-intensive and requires specialized laboratories | Confirmatory testing following abnormal biomarker results |
| Genetic Testing | - Definitive diagnosis of the underlying genetic mutation | - May identify variants of unknown significance- Does not always correlate with the clinical phenotype | Confirmatory diagnosis and family screening |
Experimental Protocols
The accurate quantification of LC-CoA esters is critical for their validation as biomarkers. The following provides a generalized workflow for the extraction and analysis of LC-CoAs from tissue samples.
Protocol 1: Extraction of Long-Chain Acyl-CoA Esters from Tissue
This method is adapted from previously described procedures involving solid-phase extraction.[8][9]
Materials:
-
Frozen tissue sample (e.g., liver, muscle)
-
Isopropanol with 50 mM KH2PO4 (pH 7.2)
-
Internal standard (e.g., lauroyl-CoA)
-
Glacial acetic acid
-
Petroleum ether
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Acetonitrile
-
25 mM KH2PO4, pH 5.3
Procedure:
-
Homogenize the frozen tissue (~250 mg) in the isopropanol/KH2PO4 buffer.
-
Add a known amount of the internal standard.
-
Acidify the homogenate with glacial acetic acid.
-
Extract neutral lipids and free fatty acids with petroleum ether.
-
Apply the aqueous phase containing the acyl-CoAs to a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol/acetonitrile).
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable buffer for analysis.
Protocol 2: Quantification of Long-Chain Acyl-CoA Esters by LC-MS/MS
This protocol is based on established methods using ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC/MS/MS).[10]
Instrumentation:
-
UPLC system with a reverse-phase C18 column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Inject the reconstituted sample onto the UPLC column.
-
Perform a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) hydroxide (B78521) in water) and an organic solvent (e.g., ammonium hydroxide in acetonitrile).
-
Operate the mass spectrometer in positive ESI mode.
-
Use selected reaction monitoring (SRM) to detect and quantify the specific acyl-CoA species based on their precursor and product ion masses.
-
Quantify the endogenous acyl-CoAs by comparing their peak areas to that of the internal standard.
Signaling Pathways and Experimental Workflows
Visualizing the metabolic context and experimental procedures is crucial for understanding the role of this compound and the process of its validation.
References
- 1. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 2. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faodinfocus.com [faodinfocus.com]
- 4. portlandpress.com [portlandpress.com]
- 5. What Are Long-Chain Fatty Acid Oxidation Disorders? - The Waiting Room [thewaitingroom.karger.com]
- 6. Fatty Acid Oxidation Disorders - Children's Health Issues - Merck Manual Consumer Version [merckmanuals.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Analysis of (3E,5Z)-tetradecadienoyl-CoA: A Comparison of Analytical Methodologies
Introduction
(3E,5Z)-tetradecadienoyl-CoA is an unsaturated fatty acyl-CoA intermediate crucial in specific metabolic pathways. For researchers, scientists, and drug development professionals studying lipid metabolism, accurate detection and quantification of this and related molecules are paramount. This guide addresses the analytical challenges in measuring this compound.
It is important to note that antibody-based methods, such as immunoassays, are generally not suitable for the direct and specific detection of small molecules like this compound. Antibodies typically recognize larger epitopes, and generating a highly specific antibody for a small lipid intermediate is technically challenging and not a standard approach in the field.
Therefore, this guide provides a comparative overview of the established, state-of-the-art analytical techniques used for the analysis of acyl-CoA esters. The primary and most powerful method is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1][2] Other relevant chromatographic techniques are also discussed, providing researchers with the necessary information to select the appropriate method for their experimental needs.
Comparison of Analytical Methods for Acyl-CoA Analysis
The selection of an analytical method depends on the specific requirements of the study, including the need for sensitivity, specificity, throughput, and available instrumentation. The following table provides a comparison of the most common methods for the analysis of acyl-CoAs like this compound.
| Feature | LC-MS/MS | HPLC-UV/Fluor. | GC-MS (after hydrolysis) | Enzymatic Assays |
| Principle | Separation by liquid chromatography followed by mass-based detection and fragmentation of specific ions.[2] | Separation by liquid chromatography followed by detection based on UV absorbance or fluorescence.[3] | Separation of volatile fatty acid derivatives by gas chromatography, followed by mass-based detection.[3] | Measurement of CoA liberation via an enzyme-catalyzed reaction.[4] |
| Specificity | Very High (distinguishes isobars and isomers based on retention time and fragmentation).[5][6] | Moderate (risk of co-elution with compounds having similar spectral properties). | High (for the fatty acid moiety). | Low to Moderate (can have cross-reactivity with other acyl-CoAs). |
| Sensitivity | Very High (sub-picomole to femtomole range).[2][3] | Low to Moderate (nanomole range).[7] | High (picomole range). | Low to Moderate. |
| Sample Prep. | Moderately Complex (tissue homogenization, extraction, and reconstitution).[8][9] | Moderately Complex (extraction, potential derivatization for fluorescence).[3] | Complex (hydrolysis of CoA, extraction, and derivatization to create volatile esters).[3] | Simple to Moderate. |
| Throughput | High (with modern UHPLC systems). | Moderate. | Moderate. | Can be adapted for high-throughput plate readers. |
| Key Advantage | Gold standard for specificity and sensitivity; allows for profiling multiple acyl-CoAs simultaneously.[1][10] | Widely available instrumentation. | Excellent for fatty acid profiling. | Low cost. |
| Key Disadvantage | High instrument cost; potential for ion suppression.[9] | Lower sensitivity and specificity compared to MS. | Indirect (measures fatty acid, not the intact acyl-CoA); requires derivatization. | Limited specificity and dynamic range. |
Experimental Protocols
Protocol 1: Quantitative Analysis of Acyl-CoAs by LC-MS/MS
This protocol is a representative method for the targeted quantification of long-chain fatty acyl-CoAs in biological tissues, based on common practices in the field.[8][9]
1. Sample Preparation (Tissue Homogenization and Extraction)
-
Weigh approximately 10-20 mg of frozen tissue.
-
Homogenize the tissue in a suitable buffer.
-
Perform protein precipitation and extraction of lipids using an organic solvent (e.g., a mixture of methanol (B129727) and water).[1]
-
Centrifuge to pellet the protein and cellular debris.
-
Collect the supernatant containing the acyl-CoAs.[7]
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a buffer suitable for LC injection, often an ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) buffer to maintain pH.[8][9]
2. Liquid Chromatography (LC)
-
Column: C18 reversed-phase column.[9]
-
Mobile Phase A: 5-10 mM ammonium acetate in water.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs based on their hydrophobicity.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 200-400 µL/min.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][8]
-
MRM Transitions: For acyl-CoAs, a characteristic neutral loss of the phosphorylated ADP moiety (507 Da) is commonly monitored.[1][2] The precursor ion is the [M+H]+ of the specific acyl-CoA, and the product ion is the fragment resulting from this neutral loss.
-
Instrument Parameters: Optimize capillary voltage, cone voltage, desolvation gas flow, and collision energy for each specific acyl-CoA to achieve maximum signal intensity.[1]
4. Quantification
-
A calibration curve is generated using synthetic standards of the acyl-CoAs of interest.
-
An internal standard (e.g., a stable isotope-labeled acyl-CoA or an acyl-CoA with an odd-chain fatty acid like C17:0-CoA) should be added at the beginning of the sample preparation to correct for extraction efficiency and matrix effects.[9]
-
The amount of each analyte is calculated by comparing its peak area to that of the internal standard and referencing the calibration curve.[2]
Visualizations
Below are diagrams illustrating key workflows and pathways relevant to the analysis of this compound.
Caption: Workflow for acyl-CoA analysis using LC-MS/MS.
Caption: Logical comparison of analytical methods.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Lipidomics analysis of long-chain fatty acyl-coenzyme As in liver, brain, muscle and adipose tissue by liquid chromatography/tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
Comparative Metabolomics: (3E,5Z)-Tetradecadienoyl-CoA in Focus
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Metabolic Role and Analysis of (3E,5Z)-Tetradecadienoyl-CoA.
This compound, also known as Megatomoyl-coenzyme A, is an unsaturated fatty acyl-CoA that plays a significant role in key biological processes, particularly in insect pheromone biosynthesis and as an intermediate in fatty acid metabolism. Understanding its metabolic fate and comparing it to other structurally similar acyl-CoAs is crucial for researchers in various fields, from chemical ecology to drug development targeting metabolic pathways. This guide provides an objective comparison of this compound with a relevant alternative, myristoyl-CoA, supported by experimental data and detailed methodologies.
Performance Comparison: this compound vs. Myristoyl-CoA
To illustrate the distinct metabolic roles of this compound, we compare it with myristoyl-CoA, the saturated 14-carbon fatty acyl-CoA. This comparison highlights the impact of unsaturation on their function as precursors in biosynthetic pathways and their catabolism through beta-oxidation.
| Feature | This compound | Myristoyl-CoA | Supporting Experimental Evidence |
| Primary Role | Precursor in insect pheromone biosynthesis | General intermediate in fatty acid metabolism and protein modification | Studies on moth pheromone biosynthesis have identified this compound as a key intermediate. Myristoyl-CoA is a well-established substrate for protein N-myristoylation and a product of fatty acid synthesis. |
| Metabolic Pathway | Substrate for specialized desaturases, reductases, and oxidases in pheromone production; also an intermediate in beta-oxidation of polyunsaturated fatty acids. | Primarily undergoes beta-oxidation for energy production; serves as a substrate for elongation to longer-chain fatty acids. | The beta-oxidation of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds, which is not necessary for saturated fatty acids like myristate. |
| Enzyme Specificity | Recognized by specific enzymes in pheromone biosynthetic pathways. The geometry of the double bonds is critical for enzyme activity. | Substrate for the standard set of beta-oxidation enzymes (acyl-CoA dehydrogenases, enoyl-CoA hydratase, etc.). | Enzyme kinetic studies show that acyl-CoA dehydrogenases have varying efficiencies with unsaturated substrates compared to saturated ones. |
| Biological Activity | Acts as a specific precursor to signaling molecules (pheromones). | General cellular functions related to energy metabolism and protein localization. | The biological activity of pheromones derived from this compound is highly specific and potent in insect communication. |
Experimental Protocols
Detailed methodologies are essential for the accurate study and comparison of these metabolites. Below are representative protocols for the extraction, quantification, and analysis of acyl-CoAs from biological samples.
Protocol 1: Extraction and Quantification of Acyl-CoAs by LC-MS/MS
This protocol is adapted for the analysis of various acyl-CoA species, including this compound and its isomers, from insect pheromone glands or other tissues.
1. Sample Preparation:
- Excise and immediately flash-freeze the tissue (e.g., insect pheromone glands) in liquid nitrogen to halt metabolic activity.
- Homogenize the frozen tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).
- Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
- Wash the resulting pellet twice with 1 mL of ice-cold diethyl ether to remove lipids.
- Air-dry the pellet and resuspend it in 200 µL of a solution containing 50% methanol (B129727) and an internal standard (e.g., heptadecanoyl-CoA).
2. LC-MS/MS Analysis:
- Chromatography: Perform separation on a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) using a gradient elution.
- Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium (B1175870) acetate.
- Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate.
- Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then re-equilibrate at 5% B for 5 minutes.
- Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode.
- Monitor the specific precursor-to-product ion transitions for each analyte. For this compound, this would be determined by its molecular weight and fragmentation pattern. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety.
Protocol 2: In Vitro Beta-Oxidation Assay
This assay can be used to compare the rate of beta-oxidation of this compound and myristoyl-CoA by isolated mitochondria.
1. Mitochondrial Isolation:
- Isolate mitochondria from a relevant tissue source (e.g., rat liver) using differential centrifugation.
2. Reaction Mixture:
- Prepare a reaction buffer containing 120 mM KCl, 5 mM KH2PO4, 5 mM MOPS, 1 mM EGTA, and 2 mg/mL BSA, pH 7.4.
- Add 1 mM malate (B86768) and 2 mM ATP to the buffer.
- Initiate the reaction by adding 50 µM of either this compound or myristoyl-CoA.
3. Measurement:
- Monitor the rate of oxygen consumption using a Clark-type oxygen electrode as an indicator of electron transport chain activity fueled by beta-oxidation.
- Alternatively, monitor the production of NADH by measuring the increase in absorbance at 340 nm.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the metabolic context and analytical workflow, the following diagrams are provided in DOT language.
Caption: General pathway of fatty acid activation and mitochondrial beta-oxidation.
Caption: A representative biosynthetic pathway for insect sex pheromones involving this compound.
Caption: Experimental workflow for the quantitative analysis of acyl-CoAs by LC-MS/MS.
A Comparative Guide to Assessing the Purity of (3E,5Z)-Tetradecadienoyl-CoA Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity of fatty acyl-CoA standards is paramount for reliable experimental outcomes in metabolic research and drug development. This guide provides a comparative overview of analytical methodologies for assessing the purity of (3E,5Z)-tetradecadienoyl-CoA standards, a key intermediate in various metabolic pathways. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for its sensitivity and specificity, this guide also explores alternative methods and provides detailed experimental protocols to aid in the selection of the most appropriate technique for your research needs.
Comparison of Analytical Methods
The selection of an analytical method for purity assessment depends on several factors, including the required sensitivity, specificity, availability of instrumentation, and the nature of potential impurities. While suppliers of this compound standards, such as Cayman Chemical and Avanti Polar Lipids, typically guarantee a purity of ≥95% or ≥99%, independent verification is often a critical component of rigorous quality control.[1][2][3]
Data Presentation: Quantitative Comparison of Purity Assessment Methods
The following table summarizes the key performance characteristics of the primary analytical techniques used for the purity assessment of long-chain unsaturated fatty acyl-CoA standards like this compound. Please note that the values for HPLC-UV/Fluorescence and Enzymatic Assays are generally established for fatty acyl-CoAs and may vary for the specific target molecule.
| Parameter | LC-MS/MS | HPLC-UV | HPLC-Fluorescence (with derivatization) | Enzymatic Assay |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection of fluorescent derivatives. | Measurement of product formation or substrate consumption by a specific enzyme. |
| Specificity | Very High | Moderate (risk of co-elution with impurities having similar UV spectra) | High (specificity depends on the derivatizing agent) | High (dependent on enzyme specificity) |
| Sensitivity | Very High (fmol to pmol range) | Low (nmol range) | High (pmol range) | Moderate to High (pmol to nmol range) |
| Quantitative Accuracy | High | Moderate | Moderate to High | Moderate |
| Throughput | High | Moderate | Low to Moderate | Low to Moderate |
| Information Provided | Purity, identification of impurities, structural information. | Purity, estimation of major impurities. | Purity, quantification of specific impurities after derivatization. | Functional purity (activity of the CoA ester). |
| Instrumentation Cost | High | Moderate | Moderate | Low |
| Sample Preparation | Relatively simple (e.g., dilution, protein precipitation, SPE). | Simple (e.g., dilution). | More complex (requires a derivatization step). | Specific buffer and reagent preparation. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable results. Below are representative protocols for the key analytical methods discussed.
Protocol 1: Purity Assessment by LC-MS/MS
This method offers the highest sensitivity and specificity for the analysis of this compound and its potential impurities.
1. Sample Preparation:
-
Accurately weigh a small amount of the this compound standard.
-
Dissolve in an appropriate solvent, such as a mixture of methanol (B129727) and water, to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working solutions in the range of 1-100 µM.
2. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan (m/z 300-1200) for initial assessment and identification of potential impurities.
-
Targeted Analysis (Selected Reaction Monitoring - SRM):
-
Precursor Ion [M+H]⁺ for this compound: Determined from the full scan spectrum.
-
Product Ion: A characteristic fragment ion, often resulting from the neutral loss of the pantoic acid-ADP moiety (507 Da), is monitored.[4]
-
-
Data Analysis: Integrate the peak area of the parent compound and all identified impurities. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Purity Assessment by HPLC-UV
A more accessible method, suitable for assessing the presence of major impurities with UV chromophores.
1. Sample Preparation:
-
Prepare a stock solution of this compound in water or a suitable buffer at a concentration of approximately 1 mg/mL.
2. High-Performance Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 260 nm (for the adenine (B156593) moiety of CoA).
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Calculate purity based on the relative peak areas, assuming that all impurities have a similar molar absorptivity at 260 nm.
Protocol 3: Purity Assessment by Enzymatic Assay
This method assesses the functional purity of the this compound standard by measuring its activity as a substrate for a specific enzyme.
1. Principle:
-
Utilize an enzyme for which this compound is a specific substrate, for example, an acyl-CoA dehydrogenase. The rate of the reaction, measured by the change in absorbance of a coupled indicator (e.g., reduction of NAD⁺ to NADH at 340 nm), is proportional to the concentration of the active acyl-CoA.
2. Assay Components:
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Specific acyl-CoA dehydrogenase.
-
NAD⁺.
-
This compound standard solution of known approximate concentration.
3. Procedure:
-
In a microplate, combine the reaction buffer, NAD⁺, and the enzyme.
-
Initiate the reaction by adding the this compound standard.
-
Monitor the increase in absorbance at 340 nm over time using a plate reader.
4. Data Analysis:
-
Calculate the initial reaction velocity. Compare this to the velocity obtained with a highly purified standard of a related acyl-CoA to estimate the relative functional purity.
Mandatory Visualization
Experimental Workflow for Purity Assessment
The following diagram illustrates the general workflow for assessing the purity of this compound standards, from sample preparation to data analysis and purity determination.
References
functional comparison of (3E,5Z)-tetradecadienoyl-CoA analogs
A Functional Comparison of (3E,5Z)-Tetradecadienoyl-CoA Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of bioactive molecules is paramount. This guide provides a framework for the functional comparison of novel synthetic analogs of this compound, a key intermediate in the biosynthesis of certain insect pheromones. By systematically evaluating a series of rationally designed analogs, researchers can elucidate the structural requirements for biological activity, potentially leading to the development of potent and specific enzyme inhibitors or receptor modulators.
Hypothetical Analogs for Functional Comparison
To investigate the functional significance of different structural features of this compound, a series of analogs can be synthesized. The following table outlines a proposed set of analogs, each designed to probe a specific aspect of the molecule's interaction with its biological targets.
| Analog ID | Structure | Rationale for Design |
| A-1 | This compound (Parent Compound) | Baseline for comparison of biological activity. |
| A-2 | (3Z,5E)-Tetradecadienoyl-CoA | To investigate the importance of the stereochemistry of the double bonds. |
| A-3 | 3-Yn,5Z-Tetradecadienoyl-CoA | To assess the effect of a triple bond in place of the E-double bond on binding and activity. |
| A-4 | (3E,5Z)-Tetradeca-3,5-diynoyl-CoA | To explore the impact of two triple bonds on the molecule's conformation and function. |
| A-5 | (3E,5Z)-14,14,14-Trifluorotetradecadienoyl-CoA | To examine the influence of a fluorinated tail on metabolic stability and binding affinity. |
| A-6 | (3E,5Z)-Tetradecadienoyl-3'-dephospho-CoA | To determine the role of the 3'-phosphate group of the CoA moiety in target interaction. |
Quantitative Data Summary
The following table presents hypothetical data from functional assays comparing the proposed analogs. This structured format allows for a clear and direct comparison of their potency and efficacy.
| Analog ID | SCD1 Inhibition (IC₅₀, µM) | Pheromone Receptor Binding (Kᵢ, nM) | Cellular Viability (CC₅₀, µM) |
| A-1 | 15.2 ± 1.8 | 25.6 ± 3.1 | > 100 |
| A-2 | 45.8 ± 5.2 | 89.1 ± 9.5 | > 100 |
| A-3 | 8.9 ± 0.9 | 15.3 ± 2.0 | 85.4 ± 8.1 |
| A-4 | > 100 | > 500 | 50.1 ± 4.7 |
| A-5 | 12.5 ± 1.5 | 20.8 ± 2.5 | > 100 |
| A-6 | > 200 | > 1000 | > 200 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Stearoyl-CoA Desaturase 1 (SCD1) Inhibition Assay
This assay determines the ability of the analogs to inhibit the enzymatic activity of SCD1, a key enzyme in fatty acid metabolism.
-
Enzyme and Substrate Preparation:
-
Recombinant human SCD1 is expressed in and purified from E. coli.
-
The substrate, [³H]-stearoyl-CoA, is prepared at a stock concentration of 1 mM.
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
Each well contains 50 µL of assay buffer (100 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM NADH).
-
Add 1 µL of the test analog at various concentrations (0.1 µM to 100 µM).
-
Initiate the reaction by adding 10 ng of purified SCD1 enzyme.
-
Incubate for 30 minutes at 37°C.
-
Add 1 µL of [³H]-stearoyl-CoA (final concentration 10 µM).
-
Incubate for a further 60 minutes at 37°C.
-
-
Detection and Data Analysis:
-
The reaction is quenched by the addition of 10 µL of 1 M HCl.
-
The product, [³H]-oleoyl-CoA, is separated from the substrate by reverse-phase HPLC with a radiodetector.
-
The percentage of inhibition is calculated relative to a vehicle control.
-
IC₅₀ values are determined by fitting the data to a dose-response curve using non-linear regression.
-
Competitive Pheromone Receptor Binding Assay
This assay measures the affinity of the analogs for a specific insect olfactory receptor expressed in a heterologous system.
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are transiently transfected with a plasmid encoding the target pheromone receptor and a G-protein subunit.
-
-
Membrane Preparation:
-
Transfected cells are harvested and homogenized in a lysis buffer.
-
The cell lysate is centrifuged to pellet the membranes, which are then resuspended in a binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate.
-
Each well contains 20 µg of membrane preparation.
-
Add the test analog at various concentrations (0.1 nM to 1 µM).
-
Add a constant concentration of a radiolabeled ligand (e.g., [³H]-(3E,5Z)-tetradecadienoyl-CoA) at its K₋ value.
-
Incubate for 2 hours at 4°C.
-
-
Data Collection and Analysis:
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is measured by liquid scintillation counting.
-
Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound and points of inhibition by its analogs.
Experimental Workflow
Caption: General experimental workflow for the .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
